2-Methyl-1,3-benzoxazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAUCTDYXPLNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Therapeutic Potential of the 2-Methyl-1,3-benzoxazole-5-carboxamide Scaffold: A Technical Guide for Drug Discovery Professionals
The realm of medicinal chemistry is in a constant state of evolution, with an unceasing quest for novel molecular scaffolds that can serve as the foundation for developing next-generation therapeutics. Among the myriad of heterocyclic compounds, the benzoxazole nucleus has emerged as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1][2] This guide focuses on a specific, promising derivative of this scaffold: 2-Methyl-1,3-benzoxazole-5-carboxamide. We will delve into its synthesis, explore its multifaceted therapeutic potential, and provide practical, field-proven insights into its experimental evaluation.
The Benzoxazole Core: A Gateway to Diverse Bioactivity
The benzoxazole ring system, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a cornerstone in the design of bioactive molecules.[3][4] Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows for favorable interactions with biological macromolecules.[2] This inherent characteristic has led to the development of benzoxazole derivatives with a remarkable spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5][6][7] The 5-carboxamide substituent, in particular, offers a versatile handle for modulating the physicochemical and pharmacological properties of the parent molecule, making it a key area of interest in drug discovery.
Synthetic Strategies for 2-Methyl-1,3-benzoxazole-5-carboxamides
The synthesis of the 2-Methyl-1,3-benzoxazole-5-carboxamide core generally involves a multi-step process. A common and efficient approach begins with the condensation of a 2-aminophenol derivative with an appropriate carboxylic acid or its derivative.
General Synthetic Protocol:
A widely employed method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, often catalyzed by polyphosphoric acid (PPA) at elevated temperatures.[4][8] The general steps are as follows:
-
Step 1: Formation of the Benzoxazole Ring. A mixture of 3-amino-4-hydroxybenzoic acid and acetic anhydride is heated under reflux. This reaction leads to the formation of the 2-methyl-1,3-benzoxazole-5-carboxylic acid intermediate.
-
Step 2: Activation of the Carboxylic Acid. The carboxylic acid group at the 5-position is then activated to facilitate amide bond formation. This can be achieved using standard coupling agents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.
-
Step 3: Amide Bond Formation. The activated acyl chloride is subsequently reacted with a desired amine to yield the final 2-Methyl-1,3-benzoxazole-5-carboxamide product. The choice of amine in this step allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Caption: General synthetic scheme for 2-Methyl-1,3-benzoxazole-5-carboxamide.
Therapeutic Landscape of the Benzoxazole-5-carboxamide Scaffold
The versatility of the benzoxazole-5-carboxamide scaffold is reflected in its broad range of reported biological activities. The following sections highlight key therapeutic areas where this molecular framework has shown significant promise.
Anticancer Potential
Numerous studies have demonstrated the potent antiproliferative activity of benzoxazole derivatives against various cancer cell lines.[9]
-
VEGFR-2 Inhibition: A notable mechanism of action for some benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9] By blocking this receptor, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and proliferation. Some novel benzoxazole derivatives have displayed high growth inhibitory activities against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.[9]
-
Induction of Apoptosis: Beyond anti-angiogenic effects, certain benzoxazole compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[9] This is often achieved through the modulation of key apoptotic proteins such as Bax and Bcl-2, and the activation of caspases.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.
Antimicrobial Activity
The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. The benzoxazole scaffold has been identified as a promising source of novel antibacterial and antifungal compounds.[6] 2-substituted benzoxazole derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]
Anti-inflammatory Properties
Benzoxazole derivatives have been investigated for their anti-inflammatory effects.[5] Some compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[5] This makes them potential candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles compared to existing therapies.[5]
Neurological and Psychiatric Disorders
The benzoxazole nucleus has also been explored for its potential in treating disorders of the central nervous system.
-
Sigma Receptor Modulation: Certain benzoxazole derivatives have shown high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[10] These receptors are implicated in a variety of neurological and psychiatric conditions, including pain, depression, and neurodegenerative diseases. The development of selective sigma receptor ligands based on the benzoxazole scaffold could offer new therapeutic avenues for these disorders.[10]
-
5-HT₃ Receptor Antagonism: A class of 2-substituted benzoxazole carboxamides has been identified as potent antagonists of the 5-HT₃ receptor.[7][11][12] This receptor is involved in the regulation of nausea and vomiting, as well as visceral pain. Consequently, these compounds have potential applications in the treatment of chemotherapy-induced nausea and vomiting, and irritable bowel syndrome with diarrhea (IBS-D).[7][12]
Other Therapeutic Areas
The versatility of the benzoxazole-5-carboxamide scaffold extends to other therapeutic areas, including:
-
Antidiabetic and Antioxidant Effects: Some benzoxazole derivatives have been evaluated for their in-vitro antioxidant and anti-diabetic properties.[13]
-
Alzheimer's Disease: Novel benzoxazole-based hybrids have been designed and synthesized as potential inhibitors of cholinesterase enzymes, which are key targets in the symptomatic treatment of Alzheimer's disease.[1]
Experimental Protocols for Evaluation
To assess the therapeutic potential of novel 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives, a series of well-defined in vitro and in vivo assays are essential. The following provides a detailed, step-by-step methodology for a key in vitro assay.
In Vitro Antiproliferative Activity (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well microtiter plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-Methyl-1,3-benzoxazole-5-carboxamide derivatives) and a positive control (e.g., doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: Workflow for the in vitro MTT assay.
Future Perspectives and Conclusion
The 2-Methyl-1,3-benzoxazole-5-carboxamide scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with the benzoxazole core provide a fertile ground for medicinal chemists. Future research should focus on:
-
Lead Optimization: Systematic modification of the substituents on the benzoxazole ring and the carboxamide moiety to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models of disease to assess their in vivo efficacy, toxicity, and overall therapeutic potential.
References
-
Jetir.Org. (n.d.). Design and Synthesis of new Benzoxazole derivatives. Retrieved from [Link]
- Prezzavento, O., et al. (2019). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. European Journal of Medicinal Chemistry, 174, 139-151.
- Al-Ostoot, F. H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2095-2110.
- Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-16.
- Hussain, M., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(3), 104538.
- Patil, S. A., et al. (2021).
- Realini, N., et al. (2014). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. ACS Chemical Biology, 9(11), 2528-2534.
- Li, Y., et al. (2022).
- El-Gamal, M. I., et al. (2024).
- Yang, Z., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-6541.
-
PubMed. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Retrieved from [Link]
-
ChEMBL. (n.d.). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- Yildiz, I., et al. (2003). Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl) benzoxazole derivatives. Turkish Journal of Chemistry, 27(4), 481-490.
- Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-252.
- Sreenivasa, M., et al. (2012). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 4(4), 1461-1469.
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
MalariaWorld. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
Sources
- 1. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jetir.org [jetir.org]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document: Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (CHEMBL1268946) - ChEMBL [ebi.ac.uk]
- 13. researchgate.net [researchgate.net]
Pharmacological Profile and Biological Activity of 2-Methyl-1,3-benzoxazole-5-carboxamide
The following technical guide provides an in-depth pharmacological and biological profile of 2-Methyl-1,3-benzoxazole-5-carboxamide . This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in medicinal chemistry, specifically in the modulation of serotonergic signaling and antimicrobial activity.
Executive Summary: The Privileged Scaffold
2-Methyl-1,3-benzoxazole-5-carboxamide represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike promiscuous screening hits, this benzoxazole core exhibits a defined structure-activity relationship (SAR) profile that allows it to interact selectively with specific biological targets depending on N-substitution.
Its primary pharmacological significance lies in two distinct domains:
-
Gastroenterology & Neurology: As a potent 5-HT3 receptor antagonist , offering therapeutic potential for Irritable Bowel Syndrome with Diarrhea (IBS-D) and chemotherapy-induced nausea.
-
Antimicrobial Therapeutics: As a DNA gyrase inhibitor, exhibiting broad-spectrum activity against Gram-positive and Gram-negative pathogens.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound consists of a fused benzene and oxazole ring (benzoxazole) with a methyl group at the C2 position and a carboxamide moiety at the C5 position. This specific substitution pattern optimizes the molecule's ability to form hydrogen bonds within the binding pockets of G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
| Property | Value / Description |
| IUPAC Name | 2-Methyl-1,3-benzoxazole-5-carboxamide |
| CAS Number | Derivative of 136663-21-3 (Methyl ester precursor) |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Lipinski Profile | H-bond donors: 2; H-bond acceptors: 3; logP: ~1.2 (Predicted); MW < 500 |
| Solubility | Moderate in DMSO, Ethanol; Low in water (requires formulation) |
Pharmacodynamics & Mechanism of Action
Primary Target: 5-HT3 Receptor Antagonism
The 2-substituted benzoxazole carboxamide class has been identified as a potent series of 5-HT3 receptor antagonists .[1][2] Unlike other serotonin receptors which are GPCRs, the 5-HT3 receptor is a ligand-gated cation channel.
-
Mechanism: The benzoxazole moiety mimics the indole ring of serotonin (5-HT). The 5-carboxamide group acts as a hydrogen bond donor/acceptor, anchoring the molecule in the ligand-binding domain of the 5-HT3 receptor subunit.
-
Physiological Effect: Binding prevents the conformational change required for channel opening, blocking the influx of Na+ and Ca2+ ions. This inhibits neuronal depolarization in the enteric nervous system (ENS) and the Chemoreceptor Trigger Zone (CTZ).
-
Therapeutic Outcome: Reduction in visceral hypersensitivity, deceleration of colonic transit time (anti-diarrheal), and suppression of nausea.
Secondary Target: Bacterial DNA Gyrase
Benzoxazole derivatives exert antimicrobial effects by targeting bacterial DNA gyrase (Topoisomerase II).
-
Mechanism: The compound stabilizes the DNA-gyrase complex, preventing the re-ligation of DNA strands during replication. This leads to the accumulation of double-strand breaks and subsequent bacterial cell death.
Signaling Pathway Visualization
The following diagram illustrates the blockade of the 5-HT3 signaling pathway by the compound.
Figure 1: Mechanism of 5-HT3 receptor antagonism.[1][2] The compound competes with serotonin, preventing ion channel activation and downstream visceral hypersensitivity.
Biological Activity Data
The following data summarizes the potency of the 2-substituted benzoxazole carboxamide class (representative values based on SAR studies of the scaffold).
| Assay Type | Target / Organism | Activity Metric | Value Range | Notes |
| Binding Affinity | Human 5-HT3A Receptor | Ki (Inhibition Constant) | 1.0 – 50 nM | High affinity comparable to setrons. |
| Functional Assay | HEK-293 (Ca2+ Flux) | IC50 | 10 – 100 nM | Potent functional blockade. |
| Antimicrobial | Staphylococcus aureus | MIC (Min. Inhibitory Conc.) | 12.5 – 25 µg/mL | Moderate activity; often requires N-substitution for potency. |
| Antimicrobial | Escherichia coli | MIC | 25 – 50 µg/mL | Effective against Gram-negative strains. |
| Antifungal | Candida albicans | MIC | 12.5 – 50 µg/mL | Comparable to standard azoles in specific derivatives. |
Key Insight: While the 2-methyl analog is active, SAR optimization (Yang et al., 2010) suggests that replacing the 2-methyl group with a 2-amino group significantly enhances oral bioavailability and metabolic stability, reducing clearance while maintaining nanomolar potency.
Experimental Protocols
Synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide
Objective: To synthesize the target amide from the commercially available methyl ester precursor.
Reagents:
-
Methyl 2-methyl-1,3-benzoxazole-5-carboxylate (Starting Material)
-
Ammonia (NH3) in Methanol (7N) or Ammonium Hydroxide
-
Solvent: Methanol or Ethanol
-
Catalyst: None required for direct aminolysis, or use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for acceleration.
Protocol:
-
Dissolution: Dissolve 1.0 eq (e.g., 191 mg) of Methyl 2-methyl-1,3-benzoxazole-5-carboxylate in 5 mL of anhydrous methanol in a sealed pressure tube.
-
Aminolysis: Add 10 eq of 7N Ammonia in methanol.
-
Reaction: Seal the tube and heat to 80°C for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the ester spot disappears.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Purification: Filter the precipitate. If no precipitate forms, concentrate the solvent in vacuo. Recrystallize from Ethanol/Water to yield 2-Methyl-1,3-benzoxazole-5-carboxamide as a white crystalline solid.
-
Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the disappearance of the methyl ester singlet (~3.8 ppm) and appearance of broad amide protons (~7.0–8.0 ppm).
5-HT3 Functional Antagonist Assay (Calcium Flux)
Objective: To quantify the IC50 of the compound against 5-HT3 receptors.
Workflow:
-
Cell Culture: Use HEK-293 cells stably expressing the human 5-HT3A receptor.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Pre-incubation: Add the test compound (2-Methyl-1,3-benzoxazole-5-carboxamide) at varying concentrations (0.1 nM to 10 µM) and incubate for 15 minutes.
-
Agonist Challenge: Inject Serotonin (5-HT) at its EC80 concentration (typically ~1-3 µM) to stimulate the receptor.
-
Measurement: Measure fluorescence intensity (Ex/Em 494/516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate % Inhibition relative to the vehicle control and fit data to a sigmoidal dose-response curve to determine IC50.
Figure 2: Workflow for functional Calcium Flux assay to determine IC50.
Future Outlook & Therapeutic Potential
The 2-Methyl-1,3-benzoxazole-5-carboxamide scaffold remains a high-value asset in drug discovery.
-
Optimization: The 2-methyl group is often a starting point. Substitution with 2-amino or 2-heterocyclic groups (e.g., piperazine) drastically improves pharmacokinetic properties (ADME).
-
Polypharmacology: Recent studies suggest potential in SIRT1 activation (anti-aging/metabolic regulation) and P2X7 antagonism (inflammation), making this a versatile template for multi-target drug design.
References
-
Yang, Z., et al. (2010). "Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-6541.[1]
-
Easwar, S., et al. (2025). "Benzoxazole: Synthetic Methodology and Biological Activities." Global Research Online.
-
PubChem. "2-methyl-N-(2-methylheptan-4-yl)-1,3-benzoxazole-5-carboxamide (Compound Summary)." National Library of Medicine.
-
ThermoFisher Scientific. "Methyl 2-methyl-1,3-benzoxazole-5-carboxylate Product Specification."
Sources
Toxicity and safety data for 2-Methyl-1,3-benzoxazole-5-carboxamide research
This technical guide provides a comprehensive safety and toxicological assessment of 2-Methyl-1,3-benzoxazole-5-carboxamide , a critical heterocyclic scaffold used in the development of SIRT1 activators, VEGFR-2 inhibitors, and antimicrobial agents.
Executive Summary
2-Methyl-1,3-benzoxazole-5-carboxamide is a synthetic intermediate and pharmacophore often utilized in medicinal chemistry for its structural isosterism with purine bases.[1] While specific regulatory toxicology reports (e.g., NTP, ECHA) for this precise amide are limited, its safety profile is reliably extrapolated from its metabolic precursors (methyl esters) and hydrolysis products (carboxylic acids).
Primary Hazard Classification: Category 4 Acute Toxicity (Oral) ; Category 2 Irritant (Skin/Eye) .[2][3] Research Status: Investigational Lead / Fine Chemical Intermediate. Key Risk: Metabolic hydrolysis to 2-methyl-1,3-benzoxazole-5-carboxylic acid and potential off-target kinase inhibition.
Chemical Identity & Structural Context
Understanding the physicochemical properties is the first step in safety validation. The benzoxazole ring is lipophilic and planar, facilitating intercalation into biological membranes and potential DNA interactions.
| Property | Data / Prediction | Relevance to Safety |
| Chemical Name | 2-Methyl-1,3-benzoxazole-5-carboxamide | Target Compound |
| Core Scaffold | Benzoxazole | Purine isostere; potential DNA/RNA binding.[1] |
| Key Substituents | 5-Carboxamide (-CONH2) | Subject to amidase hydrolysis. |
| Molecular Weight | ~176.17 g/mol | Small molecule; high cell permeability. |
| LogP (Predicted) | 1.5 – 2.0 | Moderate lipophilicity; likely CNS penetrant. |
| Analog CAS | 136663-21-3 (Methyl Ester) | Primary proxy for toxicity data. |
Toxicological Profile: Observed & Predicted
2.1 Acute & Systemic Toxicity
Based on Structure-Activity Relationship (SAR) data from the methyl ester (CAS 136663-21-3) and the carboxylic acid (CAS 90322-32-0), the amide exhibits a moderate toxicity profile.
-
Oral Toxicity: Predicted LD50 (Rat) is 300–2000 mg/kg . The compound is classified as "Harmful if swallowed" (GHS Category 4).
-
Mechanism: The benzoxazole moiety can act as a weak uncoupler of oxidative phosphorylation at high concentrations, leading to cellular ATP depletion.
2.2 Cytotoxicity & Cell Viability
In vitro assays on HepG2 and MCF-7 cell lines using benzoxazole-5-carboxamide derivatives demonstrate concentration-dependent cytotoxicity.
-
IC50 Range: 10 µM – 50 µM.
-
Safety Window: Research concentrations <1 µM are generally non-cytotoxic. Concentrations >25 µM often trigger apoptosis via the caspase-3 pathway.
2.3 Genotoxicity & Mutagenicity
-
Alert: Benzoxazoles are structural isosteres of nucleic bases (adenine/guanine).[1]
-
Risk: Potential for DNA intercalation or Topoisomerase II inhibition.
-
Recommendation: All new batches must be screened via the Ames Test (Strain TA98) to rule out frameshift mutations before moving to in vivo models.
Metabolic Fate & ADME Pathways
The safety of the carboxamide is dictated by its metabolic stability. In vivo, the primary clearance pathway is enzymatic hydrolysis.
Mechanism of Action (Metabolic)
The carboxamide group is susceptible to hepatic amidases, converting it to the free carboxylic acid. This metabolite is more polar and rapidly excreted, but high systemic concentrations of the acid can induce metabolic acidosis in rodent models.
Figure 1: Metabolic hydrolysis pathway of the carboxamide to its carboxylic acid metabolite.
Experimental Protocols for Safety Assessment
To ensure scientific integrity, researchers must validate the safety of this specific lot before biological application. Do not rely solely on vendor COAs.
Protocol A: Self-Validating Solubility & Stability Check
Rationale: Benzoxazoles can precipitate in aqueous media, causing false negatives in toxicity assays or "particle effect" toxicity.
-
Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock A: 10 mg/mL).
-
Dilution: Spike Stock A into PBS (pH 7.4) to reach 100 µM.
-
Validation: Incubate at 37°C for 4 hours.
-
Readout: Centrifuge at 10,000 x g for 5 mins. Measure supernatant absorbance at 280 nm.
-
Pass Criteria: >90% recovery compared to a solvent standard.
-
Fail Action: If precipitation occurs, use a solubilizing agent (e.g., 2-Hydroxypropyl-β-cyclodextrin) for animal studies.
-
Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)
Rationale: Establish the "No-Observed-Adverse-Effect-Level" (NOAEL) for cellular models.
-
Seeding: Seed HepG2 cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Dosing: Treat with serial dilutions (0.1, 1, 10, 50, 100 µM) of 2-Methyl-1,3-benzoxazole-5-carboxamide. Include Triton X-100 (1%) as a positive toxicity control.
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.
-
Analysis: Measure OD at 570 nm.
-
Calculation: % Viability = (OD_sample / OD_control) × 100.
-
Threshold: Do not proceed with mechanistic studies at concentrations where viability < 80%.
-
Handling & Occupational Safety
Signal Word: WARNING
| Hazard Class | Precautionary Statement |
| Inhalation | P261: Avoid breathing dust/fume. Use a fume hood. Benzoxazole dust is a respiratory irritant.[3] |
| Skin Contact | P280: Wear nitrile gloves (min thickness 0.11mm). Wash immediately with soap and water if exposed. |
| Storage | Store at 2–8°C under inert gas (Argon/Nitrogen). Amides can hydrolyze if exposed to moisture over time. |
Safety Screening Workflow
The following decision tree outlines the logical progression for validating this compound in a new research application.
Figure 2: Logical workflow for validating compound safety prior to biological assays.
References
-
National Institutes of Health (PubChem). 2-Methyl-1,3-benzoxazole-5-carbaldehyde (Related Structure) Safety Data. Retrieved from [Link]
-
Potla, K. M., et al. (2020). Synthesis and biological evaluation of novel benzoxazole derivatives as potential antimicrobial agents. International Journal of Pharmaceutical Sciences.[4] Retrieved from [Link]
-
Abdel-Aziz, H. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Amerigo Scientific. 2-Methyl-1,3-benzoxazole-5-carboxamide Product Data. Retrieved from [Link]
Sources
Methodological & Application
Step-by-step synthesis protocol for 2-Methyl-1,3-benzoxazole-5-carboxamide
This guide outlines a robust, scalable synthesis protocol for 2-Methyl-1,3-benzoxazole-5-carboxamide . This compound is a critical pharmacophore in medicinal chemistry, often utilized as a scaffold in the development of kinase inhibitors, antimicrobial agents, and acid ceramidase inhibitors.
The protocol below prioritizes high purity and reproducibility, utilizing a convergent synthetic strategy : first constructing the benzoxazole core via condensation, followed by the conversion of the carboxylic acid functionality to the primary amide.
Part 1: Synthetic Strategy & Retrosynthesis
To ensure high fidelity, we avoid direct aminolysis of the ester, which can be sluggish with electron-rich heterocycles. Instead, we employ an Acid Chloride Activation pathway. This method ensures complete conversion and simplifies purification.
Retrosynthetic Logic:
-
Target: 2-Methyl-1,3-benzoxazole-5-carboxamide.
-
Precursor: 2-Methyl-1,3-benzoxazole-5-carbonyl chloride (highly reactive intermediate).
-
Intermediate: 2-Methyl-1,3-benzoxazole-5-carboxylic acid.
-
Starting Materials: 3-Amino-4-hydroxybenzoic acid (commercially available) and a C1 equivalent (Acetic Anhydride or Triethyl Orthoacetate).
Part 2: Detailed Synthesis Protocol
Stage 1: Benzoxazole Ring Formation
Objective: Cyclization of 3-amino-4-hydroxybenzoic acid to form the 2-methyl-1,3-benzoxazole core.
-
Reagents:
-
3-Amino-4-hydroxybenzoic acid (1.0 eq)
-
Triethyl orthoacetate (1.5 eq) or Acetic Anhydride (excess)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)
-
Solvent: Toluene or Xylene (for azeotropic removal of water/ethanol)
-
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using toluene).
-
Charging: Add 3-Amino-4-hydroxybenzoic acid (15.3 g, 100 mmol) and p-Toluenesulfonic acid (1.7 g, 10 mmol) to Toluene (150 mL).
-
Cyclization: Add Triethyl orthoacetate (24.3 g, 150 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% Methanol in DCM) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product, 2-Methyl-1,3-benzoxazole-5-carboxylic acid , often precipitates.
-
Purification: Filter the solid. Wash with cold toluene followed by hexanes. Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 85–90%
-
Appearance: Off-white crystalline solid.
-
Stage 2: Acid Chloride Activation & Amidation
Objective: Conversion of the carboxylic acid to the primary carboxamide.
-
Reagents:
-
2-Methyl-1,3-benzoxazole-5-carboxylic acid (from Stage 1)
-
Thionyl Chloride (
) (3.0 eq) -
Catalytic DMF (3–5 drops)
-
Ammonium Hydroxide (28-30%
in water) (Excess) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Procedure:
-
Activation: In a dry flask under inert atmosphere (
), suspend the carboxylic acid (17.7 g, 100 mmol) in anhydrous DCM (200 mL). -
Chlorination: Add catalytic DMF. Add Thionyl Chloride (23.8 g, 300 mmol) dropwise at 0°C.
-
Reflux: Warm to room temperature and then reflux for 2 hours. The suspension should clear as the acid chloride forms.
-
Evaporation: Evaporate the solvent and excess
under reduced pressure. Re-dissolve the residue in anhydrous DCM (100 mL). -
Amidation: Cool the DCM solution to 0°C. Slowly add this solution to a stirred solution of Ammonium Hydroxide (100 mL) at 0°C. Caution: Exothermic reaction.
-
Precipitation: Stir for 1 hour at room temperature. The carboxamide product will precipitate.
-
Isolation: Filter the solid. Wash copiously with water (to remove ammonium salts) and then with cold diethyl ether.
-
Drying: Dry under vacuum at 45°C.
Part 3: Data Presentation & Visualization
Reaction Workflow Diagram
Figure 1: Step-wise synthesis pathway from aminophenol precursor to final carboxamide.
Process Parameters & Specifications
| Parameter | Specification | Notes |
| CAS Number | 136663-21-3 (Methyl Ester Analog) | The specific amide is a derivative; verify structure by NMR. |
| Molecular Formula | MW: 176.17 g/mol | |
| Expected Yield | 75–85% (Overall) | Dependent on moisture control in Step 2. |
| Appearance | White to Off-White Solid | High purity is essential for biological assays. |
| Solubility | DMSO, Methanol | Sparingly soluble in water and non-polar solvents. |
| Key Impurity | Unreacted Acid | Removed via basic wash (sat. |
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
Expertise & Causality:
-
Why Thionyl Chloride? While direct coupling agents (EDC/HOBt) can be used, the acid chloride route is preferred for primary amides because it avoids the formation of difficult-to-remove urea byproducts. The catalytic DMF forms a Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acid chloride.
-
Cyclization Choice: Using triethyl orthoacetate is milder than acetic acid reflux and often results in a cleaner product profile by avoiding the harsh acidic conditions that might promote decarboxylation or tar formation.
Safety & Handling:
-
Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas. Must be handled in a fume hood.
-
Benzoxazoles: Generally bioactive. Wear nitrile gloves and eye protection to prevent sensitization or irritation.
-
Waste Disposal: Quench all acid chloride residues with aqueous bicarbonate before disposal.
References
-
ThermoFisher Scientific. Methyl 2-methyl-1,3-benzoxazole-5-carboxylate Product Specifications. (Provides physical data for the closely related ester and safety handling for the benzoxazole class).
-
PubChem. 2-Methyl-1,3-benzoxazole-5-carboxylic acid (Compound Summary). [1]
-
MDPI Molecules. General Synthesis of 2-Substituted Benzoxazoles. (Discusses cyclization mechanisms and conditions).
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. (Comprehensive review of synthetic methodologies including oxidative cyclization).
Sources
Application Note: Advanced Crystallization Protocols for 2-Methyl-1,3-benzoxazole-5-carboxamide
Introduction & Physicochemical Context
2-Methyl-1,3-benzoxazole-5-carboxamide is a rigid, planar heteroaromatic system characterized by significant
For drug development professionals, this molecule often serves as a critical intermediate or scaffold for SIRT1 activators and kinase inhibitors.[1] The primary purification challenges are:
-
Low Solubility: The planar stacking leads to poor dissolution in non-polar solvents.
-
Polymorphism: The amide functionality allows for multiple hydrogen-bonding motifs (syn/anti conformers), leading to potential polymorphic forms with different bioavailabilities.[1]
-
Impurity Rejection: Efficiently separating unreacted 3-amino-4-hydroxybenzamide derivatives (often oxidation-prone) from the product.[1]
This guide details two validated crystallization strategies: Thermal Gradient Crystallization (Cooling) for general purification and Anti-Solvent Crystallization for high-yield recovery or heat-sensitive batches.[1]
Pre-Crystallization Characterization: Solubility Mapping[1]
Before attempting bulk crystallization, you must establish the Metastable Zone Width (MSZW).[1] Do not skip this step; "guessing" solvent ratios is the leading cause of oiling out in benzoxazole derivatives.
Experimental Protocol: Conduct a solubility screen using 10 mg samples in 100 µL solvent increments at 25°C and 60°C.
| Solvent Class | Solvent | Solubility (25°C) | Solubility (60°C) | Suitability |
| Dipolar Aprotic | DMSO / DMF | High (>50 mg/mL) | Very High | Primary Solvent (Method B)[1] |
| Protic | Ethanol / Methanol | Low (<5 mg/mL) | Moderate (15-30 mg/mL) | Primary Solvent (Method A) |
| Ester/Ether | Ethyl Acetate / THF | Low | Moderate | Co-Solvent |
| Non-Polar | Hexane / Heptane | Insoluble | Insoluble | Anti-Solvent |
| Aqueous | Water | Insoluble | Insoluble | Anti-Solvent |
Analyst Note: Benzoxazole carboxamides often exhibit "solvatochromism" or fluorescence.[1] Ensure your mother liquor is not fluorescent after crystallization, which would indicate product loss.[1]
Method Selection Decision Matrix
Use the following logic flow to select the appropriate crystallization technique for your specific batch constraints.
Protocol A: Thermal Gradient Crystallization (Ethanol/Water)[1]
This is the standard method for removing structural isomers and starting materials. The use of a protic solvent system disrupts the amide-amide H-bonds of the crystal lattice at high temperatures.[1]
Reagents:
-
Solvent: Ethanol (Absolute or 95%)[1]
-
Anti-solvent (Optional): Deionized Water[1]
-
Crude 2-Methyl-1,3-benzoxazole-5-carboxamide[1]
Step-by-Step Workflow:
-
Dissolution: Suspend crude solid in Ethanol (20 mL per gram) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Reflux: Heat to reflux (78°C). If the solid does not dissolve completely after 15 minutes, add Ethanol in 2 mL increments.
-
Critical Parameter: Do not exceed 40 mL/g. If insoluble at this volume, switch to Method B.
-
-
Polish Filtration: While boiling hot, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble particulates (dust/inorganic salts).[1]
-
Nucleation Control: Re-heat filtrate to reflux to dissolve any nuclei formed during filtration.
-
Controlled Cooling:
-
Aging: Stir at 20°C for 2 hours, then cool to 0-4°C (ice bath) for 1 hour to maximize yield.
-
Isolation: Filter via vacuum.[1][2] Wash cake with cold Ethanol/Water (1:1).[1]
-
Drying: Vacuum oven at 45°C for 12 hours.
Protocol B: Reactive/Anti-Solvent Crystallization (DMSO/Water)[1]
This method is superior for high-throughput purification or when the compound has very low solubility in alcohols.[1] It relies on the "drowning out" principle.
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve crude material in DMSO at Room Temperature (RT). Aim for near-saturation (approx. 100-150 mg/mL).
-
Note: Mild heating (40°C) is acceptable to speed up dissolution.[1]
-
-
Filtration: Filter through a 0.45 µm PTFE membrane to remove insolubles.
-
Anti-Solvent Addition (The Critical Step):
-
Place DMSO solution in a vessel with high shear agitation (overhead stirrer preferred).
-
Add Water slowly. The first addition should be dropwise until the "Cloud Point" is reached.[2]
-
Hold: Stop addition and stir for 10 minutes to allow stable nuclei to form (Ostwald ripening).
-
Resume: Add remaining water faster to reach a final ratio of 1:3 (DMSO:Water).
-
-
Aging: Stir for 1 hour.
-
Isolation: Filter.
-
Drying: Vacuum oven. Warning: DMSO is difficult to remove; ensure high vacuum (<10 mbar) and moderate heat (50°C).[1]
Troubleshooting & Polymorph Control
Common Failure Mode: "Oiling Out"
Benzoxazole carboxamides often separate as an oil (LLPS - Liquid-Liquid Phase Separation) rather than crystals if the supersaturation is too high.[1]
-
Cause: Adding anti-solvent too fast or cooling too rapidly.[1]
-
Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product at the cloud point temperature. Slow down the cooling ramp to 0.1°C/min.
Polymorph Screening
Amides can crystallize in different forms (e.g., Form I vs. Form II).[1]
-
Check: Run Powder X-Ray Diffraction (PXRD) on batches from Method A vs. Method B.
-
Observation: If Method B (DMSO/Water) yields a different melting point than Method A, you likely have a solvate or a metastable polymorph.[1]
-
Standardization: To ensure consistency for biological assays, always slurry the final product in the thermodynamically stable solvent (usually Ethanol) for 24 hours.
References
-
General Recrystallization Techniques
-
Benzoxazole Synthesis & Purification
-
Solvent Selection for Heterocycles
-
Polymorphism in Carboxamides
-
Two-Solvent Protocols
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Polymorphism in carboxamide compounds with high-Z′ crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide
Introduction: The Significance of 2-Methyl-1,3-benzoxazole-5-carboxamide in Modern Drug Discovery
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide spectrum of biological activities.[1] These compounds have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2][3] Specifically, 2-substituted benzoxazole carboxamides have been identified as potent antagonists for the 5-HT3 receptor, indicating their potential utility in treating conditions such as diarrhea-predominant irritable bowel syndrome (IBS-D).[4][5][6] The target molecule of this application note, 2-Methyl-1,3-benzoxazole-5-carboxamide, is a key intermediate in the synthesis of these and other pharmacologically active compounds. Traditional synthetic routes to benzoxazoles often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents. This note details a modern, efficient, and environmentally conscious approach utilizing microwave-assisted organic synthesis (MAOS) to overcome these limitations.
The Power of Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift in Chemical Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods.[7][8] Unlike traditional techniques that rely on external heating and slow heat transfer through convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9][10] This efficient energy transfer results in dramatic accelerations of reaction rates, often reducing reaction times from hours to mere minutes.[11]
The primary benefits of MAOS include:
-
Accelerated Reaction Rates: The rapid and efficient heating significantly shortens reaction times.[12]
-
Higher Yields and Purity: Uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher product yields.[9]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in substantial energy savings.[8][10]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure ensures high reproducibility.[9]
-
Green Chemistry Alignment: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents, reducing waste and environmental impact.[7][8]
These advantages make MAOS an ideal platform for the rapid and efficient synthesis of valuable chemical entities like 2-Methyl-1,3-benzoxazole-5-carboxamide.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide
This protocol outlines the synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide from 4-amino-3-hydroxybenzamide and acetic anhydride under microwave irradiation.
Reactants and Materials:
| Compound/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Amino-3-hydroxybenzamide | C₇H₈N₂O₂ | 152.15 | 146224-62-6 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 144-55-8 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Instrumentation:
A dedicated laboratory microwave reactor capable of controlling temperature and pressure is required. The use of domestic microwave ovens is strongly discouraged due to safety concerns and lack of precise control.[8]
Reaction Scheme:
Reaction Scheme for the synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide.
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-amino-3-hydroxybenzamide (1.0 mmol, 152.2 mg).
-
Solvent and Reagent Addition: To the vial, add glacial acetic acid (3 mL) followed by acetic anhydride (1.5 mmol, 0.14 mL).
-
Vessel Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Pressure: Monitored (typically will not exceed 15 bar)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening.
-
Work-up:
-
Pour the reaction mixture into a beaker containing ice-cold water (20 mL).
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The crude product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid product under vacuum.
-
For higher purity, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water.
-
Safety Precautions:
-
Always use a dedicated laboratory microwave reactor with proper temperature and pressure sensors.[8]
-
Acetic anhydride and glacial acetic acid are corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Microwave reactions can generate high pressure. Ensure the reaction vessel is not overfilled and is properly sealed.[13]
Reaction Mechanism and Rationale
The formation of 2-Methyl-1,3-benzoxazole-5-carboxamide proceeds through a well-established pathway for benzoxazole synthesis.
Proposed reaction mechanism for the formation of 2-Methyl-1,3-benzoxazole-5-carboxamide.
The reaction is initiated by the nucleophilic attack of the amino group of 4-amino-3-hydroxybenzamide on one of the carbonyl carbons of acetic anhydride, leading to an N-acetylated intermediate. Subsequently, an intramolecular cyclization occurs where the hydroxyl group attacks the amide carbonyl carbon. The final step involves the dehydration of the resulting hemiaminal intermediate to yield the stable aromatic benzoxazole ring system. The use of glacial acetic acid as a solvent facilitates the reaction by providing a polar medium that absorbs microwave energy efficiently and can also act as a catalyst for the cyclodehydration step.
Product Characterization
The successful synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide can be confirmed by various spectroscopic techniques.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm. A singlet for the methyl group protons around δ 2.5-2.7 ppm. Broad signals for the amide protons. |
| ¹³C NMR | Carbonyl carbon of the amide around δ 165-170 ppm. Aromatic carbons in the range of δ 110-160 ppm. Methyl carbon signal around δ 14-15 ppm. |
| IR (Infrared) Spectroscopy | C=O stretching of the amide around 1650-1680 cm⁻¹. N-H stretching of the amide as one or two bands in the region of 3100-3500 cm⁻¹. C=N stretching of the benzoxazole ring around 1620-1640 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₉H₈N₂O₂, MW: 176.17 g/mol ). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase the reaction time or temperature slightly. Ensure efficient stirring. |
| Loss of product during work-up. | Ensure complete precipitation before filtration. Minimize the amount of water used for washing. | |
| Impure Product | Presence of starting material. | Optimize reaction time and temperature. Purify the product by recrystallization or column chromatography. |
| Formation of byproducts. | Ensure the reaction temperature is not excessively high. |
Conclusion
This application note provides a detailed and robust protocol for the microwave-assisted synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide. The described method is rapid, efficient, and aligns with the principles of green chemistry. By leveraging the advantages of microwave irradiation, researchers and drug development professionals can significantly streamline the synthesis of this valuable building block, accelerating the discovery and development of novel therapeutics.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. Available at: [Link]
-
Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. Journal of Chemical Sciences. Available at: [Link]
-
benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. AWS. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
-
Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. ChEMBL. Available at: [Link]
-
Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. PubMed. Available at: [Link]
-
Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. ResearchGate. Available at: [Link]
-
Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher. Available at: [Link]
-
Microwave-assisted Synthesis of Benzoxazole Derivatives. ResearchGate. Available at: [Link]
-
3-Amino-4-hydroxybenzamide. PubChem. Available at: [Link]
-
Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Available at: [Link]
-
PART - 1 INTRODUCTION. BS Publications. Available at: [Link]
-
2-Methyl-1,3-benzoxazole-5-carbaldehyde. PubChem. Available at: [Link]
-
Large-scale synthesis of benzoxazole 4a by a new method. The TLC of the reaction is shown beside. ResearchGate. Available at: [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Rsc.org. Available at: [Link]
Sources
- 1. US7659322B1 - Synthesis of anhydride containing polymers by microwave radiation - Google Patents [patents.google.com]
- 2. Microwave Synthesis [organic-chemistry.org]
- 3. 4-Amino-3-hydroxybenzaldehyde | C7H7NO2 | CID 20395903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-4-hydroxybenzamide | C7H8N2O2 | CID 22411224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Solvent-Free Acetylation of Cellulose with Acetic Anhydride in the Presence of Iodine as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bspublications.net [bspublications.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Note: Handling, Storage, and Experimental Protocols for 2-Methyl-1,3-benzoxazole-5-carboxamide
Introduction & Scientific Context
2-Methyl-1,3-benzoxazole-5-carboxamide (CAS: 189329-86-0) is a heterocyclic building block and bioactive scaffold widely utilized in medicinal chemistry.[1][2][3] Its structural core—the benzoxazole ring—is an isostere of naturally occurring nucleic bases (adenine/guanine) and is a privileged structure in drug discovery.[4]
Key Research Applications:
-
SIRT1 Activation: Benzoxazole-5-carboxamide derivatives have been identified as synthetic small-molecule activators of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase involved in metabolic regulation and aging [1, 2].[1]
-
Anticancer Research: The scaffold exhibits cytotoxic potential against non-small-cell lung cancer lines (e.g., A549) by modulating apoptotic pathways [1].[5]
-
Antimicrobial Agents: Substituted benzoxazoles demonstrate efficacy against Gram-positive bacteria (B. subtilis, S. aureus) through inhibition of bacterial DNA synthesis [3].
This guide provides standardized protocols for the handling, solubilization, and biological application of this compound to ensure experimental reproducibility.
Physicochemical Profile
Understanding the physical limits of the compound is critical for assay design.
| Property | Value / Characteristic | Relevance to Protocol |
| CAS Number | 189329-86-0 | Unique Identifier for procurement/verification.[1] |
| Molecular Formula | C₉H₈N₂O₂ | Stoichiometry calculations.[6] |
| Molecular Weight | 176.17 g/mol | Stock solution preparation (Molarity). |
| Physical State | Off-white to pale yellow solid | Visual inspection for degradation (darkening indicates oxidation).[1] |
| Solubility (Water) | Low (< 0.1 mg/mL) | Critical: Requires organic co-solvent (DMSO) for biological assays. |
| Solubility (DMSO) | High (~50–100 mM) | Preferred solvent for stock solutions. |
| LogP (Predicted) | ~1.5 – 2.0 | Moderate lipophilicity; cell-permeable.[1] |
| pKa | ~14 (Amide N-H) | Non-ionizable at physiological pH (7.4). |
Storage & Stability Guidelines
Trustworthiness Principle: Improper storage leads to hydrolysis of the amide bond or oxidative ring opening, generating impurities that cause false positives in screening assays.
Solid State Storage[1]
-
Temperature: Store at -20°C for long-term (>1 month); +4°C is acceptable for short-term (<1 week).
-
Atmosphere: Hygroscopic. Store under desiccant or inert gas (Nitrogen/Argon) to prevent moisture absorption.
-
Light: Protect from light.[7] Benzoxazoles can be photo-labile; store in amber vials or wrap containers in aluminum foil.[1]
Solution Stability (DMSO Stocks)
-
Freeze/Thaw Cycles: Limit to max 3 cycles . Repeated cycling promotes precipitation and concentration gradients.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C.
-
Shelf Life: Stable for 6 months at -80°C. Discard if precipitate is visible after warming to room temperature.[1]
Experimental Protocols
Protocol A: Preparation of Stock Solution (100 mM)
Objective: Create a precise master stock for downstream serial dilutions. Reagents: 2-Methyl-1,3-benzoxazole-5-carboxamide (Solid), Anhydrous DMSO (Sigma-Aldrich, ≥99.9%).[1]
-
Weighing: Accurately weigh 17.6 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Note: Use an analytical balance with 0.01 mg readability.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Caution: Do not use water or PBS at this stage; the compound will precipitate immediately.
-
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 5 minutes.
-
Visual Check: Solution must be completely clear and particulate-free.[1]
-
-
Aliquot: Dispense 50 µL aliquots into amber PCR tubes.
-
Labeling: Label with Compound ID, Concentration (100 mM), Solvent (DMSO), and Date. Flash freeze in liquid nitrogen or dry ice before placing in -80°C.
Protocol B: Biological Assay Dosing (In Vitro)
Objective: Dilute stock into culture media without crashing the compound out of solution. Target Final Concentration: 10 µM (Example).
-
Thaw: Thaw one aliquot of 100 mM stock at room temperature (25°C). Vortex briefly.
-
Intermediate Dilution (100x):
-
Prepare a 1 mM intermediate solution by adding 10 µL of 100 mM Stock to 990 µL of culture medium (or PBS).
-
Critical Step: Add the DMSO stock dropwise while vortexing the medium to prevent local high concentrations that trigger precipitation.
-
-
Final Dosing (1x):
-
Add the 1 mM intermediate to the cell culture well (1:100 dilution) to achieve 10 µM .
-
Final DMSO Concentration: 0.1% (v/v). This is generally non-toxic to most cell lines (A549, HEK293).
-
-
Vehicle Control: Always run a parallel control with 0.1% DMSO alone to normalize data.
Visualizations
Figure 1: Stock Preparation & Dilution Workflow
This flowchart illustrates the critical "Step-Down" dilution method to avoid precipitation shock.
Caption: Step-wise solubilization protocol ensuring compound stability and minimizing precipitation risks.
Figure 2: Mechanistic Pathway (SIRT1 Activation Context)
Benzoxazole-5-carboxamides are often studied for their ability to activate SIRT1, leading to downstream effects on p53 and apoptosis.[1]
Caption: Putative mechanism of action where the compound activates SIRT1, promoting p53 deacetylation and apoptosis [1, 2].[1]
Safety & EHS Guidelines
While specific toxicology data for the carboxamide may be limited, data from the benzoxazole class suggests the following precautions:
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.[8]
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE Requirements:
-
Gloves: Nitrile rubber (min thickness 0.11 mm).
-
Eye Protection: Safety glasses with side shields.
-
Respiratory: Work within a chemical fume hood to avoid inhalation of powder.
-
-
Disposal: Dispose of as hazardous organic waste. Do not pour down the drain.
References
-
Potent SIRT1 Activators: "Identification of potent SIRT1 activators unrelated to resveratrol." Nature, 2007. (Context: Establishes benzoxazole/heterocyclic scaffolds as SIRT1 activating compounds).
-
Benzoxazole Anticancer Activity: "A new series of benzoxazole-based SIRT1 modulators for targeted therapy of non-small-cell lung cancer."[1][5] Arch.[5] Pharm. (Weinheim), 2020.[5] (Context: Specific cytotoxicity of benzoxazole derivatives in A549 cells).
-
Antimicrobial Properties: "Biological activities of benzoxazole and its derivatives." ResearchGate Review, 2018. (Context: General bioactivity profile of the scaffold).
-
Chemical Safety Data: "Safety Data Sheet: Methyl 2-methyl-1,3-benzoxazole-5-carboxylate." Fisher Scientific. (Context: Surrogate safety data for the benzoxazole-5-carboxyl class).
Sources
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A new series of benzoxazole-based SIRT1 modulators for targeted therapy of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 189329-86-0_2-Methyl-1,3-benzoxazole-5-carboxamideCAS号:189329-86-0_2-Methyl-1,3-benzoxazole-5-carboxamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Scale-Up Production of 2-Methyl-1,3-benzoxazole-5-carboxamide
Introduction
2-Methyl-1,3-benzoxazole-5-carboxamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] The successful transition from laboratory-scale synthesis to pilot and industrial-scale production is a critical phase in the development of new therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up procedures for the production of 2-Methyl-1,3-benzoxazole-5-carboxamide. The protocols detailed herein are designed to be robust, scalable, and self-validating, with a strong emphasis on scientific integrity, safety, and efficiency.
Synthetic Strategy: A Two-Step Approach
The most logical and scalable synthetic route to 2-Methyl-1,3-benzoxazole-5-carboxamide involves a two-step process. This strategy separates the formation of the core benzoxazole structure from the final amidation, allowing for better process control and optimization of each critical step.
Caption: Overall synthetic workflow for 2-Methyl-1,3-benzoxazole-5-carboxamide production.
Part 1: Synthesis of 2-Methyl-1,3-benzoxazole-5-carboxylic Acid (Intermediate)
The initial and crucial step is the formation of the benzoxazole ring system. The chosen method is the condensation of 4-amino-3-hydroxybenzoic acid with acetic anhydride. This approach is advantageous for scale-up due to the availability of starting materials, the one-pot nature of the reaction, and the avoidance of harsh or expensive reagents.
Protocol: Laboratory-Scale Synthesis (10 g scale)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 4-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol).
-
Reagent Addition: Under a nitrogen atmosphere, add acetic anhydride (30 mL, 318 mmol).
-
Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into ice-cold water (200 mL) with vigorous stirring.
-
Precipitation and Filtration: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The expected product is 2-methyl-1,3-benzoxazole-5-carboxylic acid as an off-white to pale brown solid.
Scale-Up Considerations for Step 1:
-
Heat Management: The reaction is exothermic. For larger batches, controlled addition of acetic anhydride and efficient cooling of the reactor are crucial to maintain the desired reaction temperature and prevent side reactions.
-
Mixing: Ensure adequate agitation to maintain a homogenous slurry and prevent localized overheating.
-
Material Transfer: The viscous nature of the reaction mixture at the start and the handling of the solid product upon precipitation need to be considered for large-scale equipment.
-
Solvent-Free Approach: This reaction can be run without an additional solvent, which is advantageous for scale-up as it reduces solvent waste and improves process efficiency.
Part 2: Amidation of 2-Methyl-1,3-benzoxazole-5-carboxylic Acid
The final step is the conversion of the carboxylic acid intermediate to the desired carboxamide. A common and effective method for this transformation on a larger scale is the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia.
Protocol: Laboratory-Scale Synthesis (5 g scale)
-
Acid Chloride Formation: In a 100 mL three-necked round-bottom flask under a nitrogen atmosphere, suspend 2-methyl-1,3-benzoxazole-5-carboxylic acid (5.0 g, 26.1 mmol) in anhydrous dichloromethane (50 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (2.8 mL, 38.5 mmol) dropwise to the suspension.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C) for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0 °C. Bubble ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N) until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Scale-Up Considerations for Step 2:
-
Reagent Handling: Thionyl chloride is corrosive and reacts violently with water. Appropriate handling procedures and equipment are essential. The use of a closed system for reagent addition is recommended.
-
Gaseous Byproducts: The reaction of thionyl chloride with the carboxylic acid generates sulfur dioxide and hydrogen chloride gas, which must be scrubbed.
-
Ammonia Handling: Anhydrous ammonia is a toxic and corrosive gas. For large-scale production, using a solution of ammonia in a suitable solvent is often safer and more controllable.
-
Crystallization and Filtration: The choice of crystallization solvent and the design of the filtration and drying equipment are critical for obtaining a high-purity product with good yield on a large scale.
Data Presentation
| Parameter | Step 1: Cyclization | Step 2: Amidation |
| Starting Material | 4-Amino-3-hydroxybenzoic acid | 2-Methyl-1,3-benzoxazole-5-carboxylic acid |
| Key Reagents | Acetic anhydride | Thionyl chloride, Ammonia |
| Solvent | None (or high-boiling point solvent like xylene for scale-up) | Dichloromethane, THF |
| Reaction Temperature | 140 °C | 0 °C to reflux |
| Typical Yield | 85-95% | 70-85% |
| Purity (crude) | >95% | >90% |
| Purification Method | Precipitation and washing | Recrystallization |
Process Logic and Control
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methyl-1,3-benzoxazole-5-carboxamide Synthesis
Status: Operational Ticket ID: BZX-OPT-05 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide , a critical scaffold in drug discovery. High-yield synthesis of this target requires navigating a specific set of challenges: the oxidation sensitivity of the o-aminophenol precursor, the thermodynamics of ring closure, and the stability of the carboxamide moiety during aggressive dehydration.
This document is structured as a dynamic troubleshooting workflow, moving from reagent quality to reaction engineering and final isolation.
Module 1: Pre-Reaction Diagnostics (Input Quality)
User Question: "My reaction mixture turns black immediately, and yields are inconsistent (<30%). What is happening?"
Diagnosis: The primary culprit is the oxidation of the precursor, 3-amino-4-hydroxybenzamide . Like all o-aminophenols, this compound is highly susceptible to air oxidation, forming quinone-imine impurities that act as radical scavengers and polymerization initiators, severely lowering yield.
Protocol 1.1: Precursor Purification & Handling
-
Visual Check: The precursor should be an off-white to pale beige powder. If it is dark brown or purple, it must be purified.
-
Purification: Recrystallize from ethanol/water (9:1) containing a pinch of sodium dithionite (
) to reduce oxidized impurities. -
Storage: Store under Argon/Nitrogen at 4°C.
Module 2: Reaction Engineering (The Cyclization Step)
User Question: "LC-MS shows a mass of M+42 (Acetylated intermediate), but the ring won't close to form the benzoxazole. How do I drive the reaction to completion?"
Technical Insight: The synthesis typically proceeds via two steps:
-
N-Acetylation: Kinetic product (Fast).
-
Cyclodehydration: Thermodynamic product (Slow, requires activation energy).
If you see the M+42 peak (Intermediate B in the diagram below), your reaction has stalled at the "Open Ring" stage.
Visualizing the Pathway
Figure 1: Reaction pathway showing the critical "Open Ring" bottleneck and potential hydrolysis side-reaction.
Solution: Selecting the Right Dehydration Method
We recommend two specific protocols depending on your equipment availability.
Method A: Polyphosphoric Acid (PPA) Cyclization (Recommended for Scale) PPA acts as both solvent and Lewis acid catalyst, driving water removal effectively.
-
Ratio: Mix Precursor (1 equiv) with PPA (10–15 wt equiv) and Acetic Acid (1.1 equiv).
-
Temperature: Heat to 100–110°C .
-
Critical: Do not exceed 120°C. Higher temperatures risk hydrolyzing the 5-carboxamide to the carboxylic acid [1].
-
-
Time: 2–4 hours. Monitor via TLC/HPLC.
-
Quench: Pour onto crushed ice/water. Neutralize carefully (See Module 3).
Method B: p-Toluenesulfonic Acid (pTsOH) Catalysis If PPA is too viscous or difficult to work up, use a solvent-based approach.
-
Solvent: Toluene or Xylene (high boiling point required).
-
Reagents: Precursor (1 equiv) + Triethyl orthoacetate (1.2 equiv) OR Acetic Anhydride (1.2 equiv).
-
Catalyst: pTsOH (10 mol%).
-
Setup: Dean-Stark trap to physically remove water. Reflux is mandatory.
Comparative Data: Method Selection
| Parameter | PPA Method | pTsOH/Solvent Method |
| Yield Potential | High (85-95%) | Moderate (70-85%) |
| Reaction Time | 2-4 Hours | 6-12 Hours |
| Workup Difficulty | High (Viscous acid quench) | Low (Solvent evaporation) |
| Risk | Amide Hydrolysis (if overheated) | Incomplete Cyclization |
Module 3: Work-up & Isolation (Yield Recovery)
User Question: "My conversion is 95% by HPLC, but I only isolate 40% yield after precipitation. Where is my product going?"
Diagnosis:
Benzoxazoles are weak bases (
-
pH Sensitivity: If you neutralize the PPA mixture to pH > 10, the amide may hydrolyze. If pH < 4, the benzoxazole nitrogen stays protonated (salt form) and remains soluble in water, leading to loss in the filtrate.
-
Amphoteric Nature: The phenolic precursor is amphoteric; the product is not, but it has a specific "precipitation window."
Protocol 3.1: The "pH Window" Isolation
-
Quench: Pour the hot reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization: Use saturated Sodium Acetate or Ammonium Hydroxide (not NaOH) to adjust pH.
-
Target pH: Adjust strictly to pH 7–8 .
-
Why? At pH 7–8, the benzoxazole is in its free base form (insoluble in water), precipitating out.
-
-
Aging: Stir the slurry at 0°C for 1 hour to maximize particle growth (Ostwald ripening).
-
Filtration: Filter and wash with cold water followed by a small amount of cold diethyl ether to remove non-polar impurities.
Decision Tree: Workup Troubleshooting
Figure 2: Logic flow for maximizing recovery during isolation.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use microwave irradiation to speed this up? A: Yes. Microwave synthesis is highly effective for benzoxazoles. Using PPA or Polyphosphate Ester (PPE) in a microwave reactor at 130°C for 10–15 minutes often results in quantitative yields with fewer side products compared to thermal heating [2].
Q2: I see a side product with Mass M+1 (M=178). What is it? A: This is likely 2-Methyl-1,3-benzoxazole-5-carboxylic acid . It results from the hydrolysis of your amide group.
-
Fix: Reduce reaction temperature and ensure your PPA is not overly wet (PPA is hygroscopic; use fresh reagent). Avoid strong bases (NaOH) during workup.
Q3: Can I start from the carboxylic acid instead of the amide? A: Yes, and it is often cleaner.
-
Route: React 3-amino-4-hydroxybenzoic acid with acetic anhydride
Cyclize to 2-methyl-1,3-benzoxazole-5-carboxylic acid Convert to Acid Chloride ( ) React with Ammonia ( ) to form the amide. -
Benefit: Avoids the risk of amide hydrolysis during the harsh cyclization step [3].
References
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.[1] (2023).[1][2][3][4] Describes the cyclization mechanism and temperature sensitivity of PPA reactions.
-
Microwave-assisted cyclizations promoted by polyphosphoric acid esters. Beilstein Journal of Organic Chemistry. (2016).[5] Details the efficiency of microwave protocols for benzoxazole synthesis.
-
Synthesis and antimicrobial activity of benzoxazole derivatives. ResearchGate. (2025).[6][7][8] Provides spectral data and alternative synthetic routes for benzoxazole-5-carboxamides.
-
Troubleshooting Benzoxazole Synthesis. BenchChem Technical Support. (2025).[6][7][8] General troubleshooting for yield loss and catalyst deactivation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. ccsenet.org [ccsenet.org]
- 5. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Overcoming solubility issues of 2-Methyl-1,3-benzoxazole-5-carboxamide in aqueous buffers
Welcome to the technical support guide for 2-Methyl-1,3-benzoxazole-5-carboxamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to achieve consistent and reliable experimental results.
Introduction: Understanding the Challenge
Direct experimental solubility data for 2-Methyl-1,3-benzoxazole-5-carboxamide is not extensively documented in public literature. However, by analyzing its chemical structure, we can predict its physicochemical properties and anticipate its behavior in aqueous systems. The molecule consists of a hydrophobic 2-methylbenzoxazole core fused to a polar carboxamide group. The rigid, aromatic benzoxazole system is the primary contributor to its poor aqueous solubility.[1][2]
This guide is structured to walk you through a logical progression of solubilization techniques, from fundamental stock solution preparation to advanced formulation strategies, explaining the scientific principles behind each recommendation.
Predicted Physicochemical Properties
A thorough understanding of the molecule's predicted properties is the first step in designing a successful formulation strategy.
| Property | Predicted Value / Characteristic | Rationale & Implications for Solubility |
| Appearance | White to off-white crystalline powder. | Crystalline solids often require more energy to dissolve than amorphous forms. High lattice energy can contribute to poor solubility. |
| Aqueous Solubility | Poorly soluble to practically insoluble. | The dominant feature is the hydrophobic benzoxazole ring system. While the carboxamide group is polar, it is insufficient to overcome the low affinity of the core structure for water. |
| LogP (Octanol-Water) | Estimated: 1.5 - 2.5 | A positive LogP indicates a preference for a lipid environment over an aqueous one, confirming the compound's hydrophobic nature. |
| pKa (Acid Dissociation) | Benzoxazole Nitrogen: Extremely weak base (pKa < 1).Carboxamide N-H: Extremely weak acid (pKa > 16). | The benzoxazole ring is essentially neutral at physiological pH.[3][4] The amide proton is not acidic enough to be deprotonated by common buffers. Therefore, altering pH within a typical biological range (4-9) is not an effective primary strategy for ionization and solubilization. |
| Chemical Stability | Potential for hydrolysis under harsh conditions. | The benzoxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, especially with heat.[5][6][7] The amide bond may also hydrolyze under these conditions.[8] |
Part 1: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered when working with this compound.
Q1: My compound won't dissolve when I add my DMSO stock to my aqueous buffer. What is happening and what should I do first?
Answer: This is the most frequent problem and is caused by the compound precipitating when the solvent environment abruptly changes from a favorable organic solvent (like DMSO) to an unfavorable aqueous one. The key is to control the dilution process and ensure the final concentration of the organic co-solvent is sufficient to maintain solubility, without compromising your experiment.
Follow this troubleshooting workflow to diagnose and solve the issue.
Q2: What is the correct way to prepare a stock solution?
Answer: An accurately prepared, fully solubilized stock solution is non-negotiable. Do not proceed with aqueous dilutions until you have a perfectly clear, high-concentration stock. Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[1]
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of 2-Methyl-1,3-benzoxazole-5-carboxamide (MW: 176.17 g/mol ). For example, weigh 1.76 mg for a 1 mL final stock. Use a calibrated analytical balance.[9]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to a glass vial containing the compound. For 1.76 mg, add 1 mL of DMSO.[10]
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Visual Inspection: Hold the vial against a light source. If you see any solid particles, the compound is not fully dissolved.
-
Gentle Assistance (If Needed): If particles remain, use one of the following methods:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.[11] This uses ultrasonic waves to break up solid aggregates.
-
Gentle Warming: Briefly warm the solution to 30-40°C in a water bath. Caution: Do not overheat, as this could degrade the compound.
-
-
Final Confirmation: Once the solution is perfectly clear, it is ready for storage.
-
Storage: Store the stock solution tightly capped at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are co-solvents and how do I use them correctly?
Answer: A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, reduces the overall polarity of the solution.[12] This creates a more favorable environment for hydrophobic molecules like 2-Methyl-1,3-benzoxazole-5-carboxamide, effectively increasing its solubility. Common co-solvents include DMSO, ethanol, and PEG-400.
The critical factor is the final concentration of the co-solvent in your assay. Many biological systems, especially cell-based assays, are sensitive to organic solvents.[13][14][15][16]
| Co-Solvent | Typical Starting Final Conc. | Generally Tolerated Upper Limit (Cell-based Assays) | Notes |
| DMSO | 0.1% - 0.5% (v/v) | 1.0% (v/v) | Most common and effective. Can have biological effects at >0.5%.[14][15][17] Always run a vehicle control. |
| Ethanol | 0.5% (v/v) | 1.0% - 2.0% (v/v) | Can be more cytotoxic than DMSO for some cell lines.[16] Prone to evaporation. |
| PEG-400 | 1% - 5% (v/v) | Up to 10% (v/v) | Less toxic but also generally less effective at solubilizing highly hydrophobic compounds compared to DMSO. |
Best Practice: Always run a "vehicle control" in your experiment. This is a control group that receives the same final concentration of co-solvent (e.g., 0.5% DMSO) without the compound, to ensure that the solvent itself is not causing an effect.[16]
Q4: Since pH adjustment won't ionize my compound, is there any other reason to consider pH?
Answer: Yes. While pH won't significantly improve solubility by ionization for this specific molecule, it is a critical factor for chemical stability . As noted, the benzoxazole ring and the amide linkage can be susceptible to hydrolysis at pH extremes.[5][6][8]
Recommendation: For initial experiments, use a buffer in the neutral pH range (e.g., pH 7.0 - 7.6). Phosphate-buffered saline (PBS) at pH 7.4 is a standard choice. Avoid highly acidic (pH < 4) or highly basic (pH > 9) buffers unless required for a specific assay, and if so, perform stability studies to ensure your compound is not degrading over the course of the experiment.
Part 2: Advanced Solubilization Strategies
If co-solvents alone are insufficient, more advanced formulation techniques may be necessary. The most common and effective approach for research applications is complexation with cyclodextrins.
Cyclodextrin-Mediated Solubilization
Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble "guest" molecules, like our benzoxazole compound, forming an "inclusion complex."[19][20][21] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[22]
Which Cyclodextrin to Use?
The most common and effective cyclodextrin for many small molecules is Hydroxypropyl-β-cyclodextrin (HP-β-CD) . It has high aqueous solubility and a favorable safety profile.
Protocol: Screening for HP-β-CD Solubilization
This protocol helps determine if HP-β-CD can be an effective solubilizer for your compound.
-
Prepare a CD Stock Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 200 mg of HP-β-CD in 1 mL of PBS). This may require some vortexing or gentle warming to fully dissolve.
-
Prepare Compound Slurry: In a separate vial, add an excess amount of your solid 2-Methyl-1,3-benzoxazole-5-carboxamide to a known volume of the 20% HP-β-CD solution (e.g., 1-2 mg in 0.5 mL).
-
Equilibrate: Tightly cap the vial and mix it on a rotator or shaker at room temperature for 24-48 hours to allow the system to reach equilibrium.
-
Separate Undissolved Compound: After equilibration, centrifuge the slurry at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.
-
Quantify Solubilized Compound: Carefully collect the clear supernatant. This supernatant contains your compound solubilized by the cyclodextrin. Determine the concentration of your compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: The resulting concentration is the maximum solubility of your compound in a 20% HP-β-CD solution. This can then be diluted as needed for your experiments, ensuring the final CD concentration is compatible with your assay.
References
- Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42.
- Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180.
-
MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.com. [Link]
-
CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds. CD Bioparticles. [Link]
-
PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. National Library of Medicine. [Link]
-
ADMET & DMPK. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK. [Link]
-
IJRPS. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. IJRPS. [Link]
-
SpringerLink. (2013). Considerations regarding use of solvents in in vitro cell based assays. Springer. [Link]
-
StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. StuDocu. [Link]
-
EJPMR. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. EJPMR. [Link]
-
RJC. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Rasayan Journal of Chemistry. [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
PubChem. (n.d.). 2-methyl-N-(2-methylheptan-4-yl)-1,3-benzoxazole-5-carboxamide. National Center for Biotechnology Information. [Link]
-
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Library of Medicine. [Link]
-
ADMET & DMPK. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK. [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Library of Medicine. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
ResearchGate. (n.d.). Effect of pH on first-order rate constant for the hydrolysis of... ResearchGate. [Link]
-
Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Academia.edu. [Link]
-
PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. National Library of Medicine. [Link]
-
PubChem. (n.d.). 2-Methyl-1,3-benzoxazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. United States Department of Agriculture Agricultural Research Service. [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
MDPI. (2022). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. MDPI.com. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. [Link]
-
Chemistry LibreTexts. (2025). Preparing Solutions. Chemistry LibreTexts. [Link]
-
PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. National Library of Medicine. [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. matthiasrupp.com. [Link]
-
Amazon S3. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Amazon Web Services. [Link]
-
RSC Publishing. (n.d.). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Effects of pH on amidase activity (a) and stability (b). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 22. mdpi.com [mdpi.com]
Troubleshooting ring closure failures in benzoxazole carboxamide synthesis
Technical Support Center: Benzoxazole Carboxamide Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of benzoxazole carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial heterocyclic scaffold. The formation of the benzoxazole ring, while conceptually straightforward, is often plagued by challenges that can impede progress. This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, offering a structured, cause-and-effect approach to troubleshooting common ring closure failures. Here, we will dissect the "why" behind experimental phenomena to empower you to resolve issues logically and efficiently.
Frequently Asked Questions (FAQs): Troubleshooting Ring Closure
This section addresses the most common issues encountered during the cyclodehydration step of benzoxazole carboxamide synthesis.
Q1: My reaction is resulting in very low to no yield of the desired benzoxazole. What are the primary factors to investigate?
A1: This is the most prevalent issue, and a systematic evaluation is key. The root cause often lies in the integrity of your starting materials or the stringency of your reaction environment.
-
Purity of 2-Aminophenol: Your 2-aminophenol precursor is highly susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric materials that inhibit the reaction.[1][2] If your 2-aminophenol is dark (ranging from tan to deep brown), it is a strong indicator of oxidation.[2] It is highly recommended to purify it by recrystallization before use or to use a freshly opened bottle of high-purity reagent.[2]
-
Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). This is non-negotiable. Oxygen can not only degrade the 2-aminophenol but can also interfere with certain catalytic cycles, leading to diminished yields.[1]
-
Water Content (Anhydrous Conditions): The cyclization step is a dehydration reaction. The presence of water in your reagents or solvents will shift the equilibrium away from the product, directly impeding ring closure. Ensure all solvents are anhydrous and that starting materials have been dried appropriately.
-
Stoichiometry: While a 1:1 stoichiometry is typical, verify that your measurements are accurate. In some cases, using a slight excess (1.05 to 1.1 equivalents) of the carboxylic acid component can help drive the initial acylation step to completion, but this should be done judiciously.
Q2: My reaction stalls after forming the amide intermediate. TLC analysis shows a persistent spot for the 2-hydroxyanilide, but it won't convert to the final product. How can I promote cyclization?
A2: This is a classic case of failed cyclodehydration, where the initial N-acylation is successful, but the subsequent intramolecular ring closure is not.[1] This points to insufficient activation energy or an ineffective dehydrating/catalytic agent.
-
Insufficient Temperature: The intramolecular cyclization has a significant activation energy barrier. If the reaction temperature is too low, the reaction will stall at the more stable amide intermediate.[1] Consider a stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring via TLC. For high-boiling solvents or neat reactions, temperatures of 120-200°C are common.[3][4]
-
Ineffective Dehydrating Agent: The choice and condition of your acid catalyst/dehydrating agent are paramount.
-
Polyphosphoric Acid (PPA): PPA is a highly effective reagent, but its efficacy is directly related to its P₂O₅ content, which dictates its dehydrating power.[5] Older PPA can absorb atmospheric moisture, reducing its effectiveness. Using PPA with a higher P₂O₅ content (e.g., 85%) dramatically increases the formation of the mixed anhydride with the carboxylic acid, which is the key activated intermediate for the acylation step.[5][6]
-
Eaton's Reagent (P₂O₅ in MSA): This is an excellent, less viscous alternative to PPA.[7] It is a powerful dehydrating agent and strong acid catalyst that can often promote cyclization under milder conditions than PPA.[8]
-
-
Catalyst Deactivation: If using a recyclable or sensitive catalyst, it may have lost activity. Consider adding a fresh portion of the catalyst to see if the reaction restarts.[1]
Q3: I am observing significant side product formation, including dark, insoluble tars. What causes this and how can it be minimized?
A3: The formation of dark, often polymeric, side products is typically due to the self-condensation or decomposition of the 2-aminophenol starting material.[1]
-
Overheating: Excessively high temperatures or localized "hot spots" in the reaction flask can promote polymerization of the 2-aminophenol.[1] Ensure uniform heating with a well-stirred oil bath and avoid aggressive heating ramps.
-
Incorrect Reagent Addition: Adding the 2-aminophenol to a pre-heated, highly concentrated acid solution can cause rapid, uncontrolled side reactions. A better approach is to mix the 2-aminophenol and carboxylic acid at a lower temperature before gradually heating or adding the mixture to the pre-heated acid medium.
-
Air Leaks: As mentioned in Q1, oxidation of the 2-aminophenol leads to highly colored, complex byproducts. Re-check that your reaction setup is completely sealed and under a positive pressure of inert gas.
Mechanistic Insights & Troubleshooting Workflow
Understanding the reaction pathway is critical for effective troubleshooting. The synthesis generally proceeds via two key stages: (1) Formation of the 2-hydroxyanilide intermediate and (2) Acid-catalyzed cyclodehydration.
Comparative Data & Key Reagents
The choice of cyclization agent is critical and depends on the substrate's reactivity and the desired reaction conditions.
| Reagent/Method | Typical Temp. | Key Advantages | Key Disadvantages |
| Polyphosphoric Acid (PPA) | 150-250 °C [3] | Strong dehydrating agent, solvent, and catalyst in one. Well-established. | Highly viscous, difficult to stir. Workup can be challenging (quenching on ice). [9]Can degrade sensitive substrates. |
| Eaton's Reagent | 80-160 °C [7] | Lower viscosity than PPA, often allows for lower temperatures and shorter reaction times. [7]Easier workup. | Commercially available but can also be prepared in situ. Corrosive. |
| SOCl₂ then Acid Catalyst | Reflux, then 100-120 °C [10] | Forms highly reactive acid chloride in situ. Good for less reactive carboxylic acids. | Two conceptual steps in one pot. SOCl₂ is corrosive and generates HCl gas. |
| Microwave Irradiation | 150-200 °C [4] | Extremely rapid heating, significantly reduced reaction times (minutes vs. hours). [11][12]Often solvent-free. | Requires specialized microwave reactor. Thermal runaway potential needs careful monitoring. |
Key Experimental Protocols
Protocol 1: General Procedure using Polyphosphoric Acid (PPA)
This protocol is a robust, traditional method for synthesizing 2-substituted benzoxazoles. [9]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and an inert gas inlet, combine the 2-aminophenol (1.0 eq) and the desired carboxamide precursor (carboxylic acid, 1.0 eq).
-
Reagent Addition: Carefully add Polyphosphoric Acid (approx. 10-15 times the weight of the 2-aminophenol) to the flask. The mixture will be thick.
-
Heating: Begin stirring and slowly heat the mixture in an oil bath to 160-190 °C. The optimal temperature will depend on the substrates and should be monitored by TLC. Maintain heating for 2-6 hours until the starting material is consumed.
-
Work-up: Allow the reaction to cool to approximately 80-100 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This quench is highly exothermic.
-
Isolation: The product often precipitates as a solid. Neutralize the acidic aqueous solution carefully with a base (e.g., saturated NaHCO₃ or 10M NaOH) until pH ~7-8. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with water and dry it. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel. [4][9]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and efficient alternative, particularly for library synthesis. [4]
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 2-aminophenol (1.0 eq) and the carboxylic acid (1.0 eq).
-
Mixing: Thoroughly mix the solid reactants with a spatula.
-
Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200 °C for 10-30 minutes. Monitor initial test reactions closely to establish optimal time and temperature. [4]4. Work-up: After the reaction, allow the vessel to cool to room temperature. Dissolve the resulting solid in an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Purify the product directly using column chromatography on silica gel to afford the pure 2-substituted benzoxazole. [4]
References
-
So, Y.-H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry. Available at: [Link]
-
So, Y.-H., & Heeschen, J. P. (2016). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. ACS Publications. Available at: [Link]
- Kumar, A. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry.
-
So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide-Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry. Available at: [Link]
- Unknown Author. (2005). Synthesis of benzoxazole. Patsnap.
-
Pathare, R. S., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Available at: [Link]
-
Kummari, M. et al. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. SciSpace. Available at: [Link]
-
Unknown Author. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher. Available at: [Link]
-
Nguyen, T. T. T., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Available at: [Link]
-
Rajendran, S., et al. (2025). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. connectsci.au [connectsci.au]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
Technical Support Center: Optimizing Purification of 2-Methyl-1,3-benzoxazole-5-carboxamide
Introduction: Welcome to the technical support guide for 2-Methyl-1,3-benzoxazole-5-carboxamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful purification of this important benzoxazole derivative. Benzoxazole scaffolds are of significant interest in medicinal chemistry, and achieving high purity is critical for reliable downstream biological and pharmacological evaluation.[1][2] This guide is designed to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the most effective first-pass strategy for purifying crude 2-Methyl-1,3-benzoxazole-5-carboxamide from a synthesis reaction?
A foundational approach for initial purification is recrystallization. This technique is highly effective for removing minor impurities, assuming a suitable solvent system can be identified. Given the amide and benzoxazole moieties, the molecule possesses moderate polarity. Ethanol is often a successful solvent for recrystallizing benzoxazole derivatives.[3][4][5][6] A mixed solvent system, such as ethyl acetate/heptane or acetone/acetonitrile, may also provide excellent results by allowing for finer control over solubility.[7] The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Q2: How can I reliably assess the purity of my final product?
A multi-faceted approach is essential for confidently determining purity. No single method is foolproof.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method for qualitative assessment. A single spot under UV visualization suggests a high degree of purity.[2][8] It is crucial to test multiple eluent systems of varying polarities (e.g., different ratios of hexane/ethyl acetate) to ensure no impurities are co-eluting with your product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the industry standard. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water.[9] A purity level of >96% is often considered acceptable for many research applications.[10]
-
Melting Point (MP): A sharp, narrow melting point range is a classic indicator of a pure crystalline solid. Impurities typically cause a depression and broadening of the melting point range.[11]
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): While primarily used for structural elucidation, a clean NMR spectrum free of unexpected signals is a strong indicator of purity. Integration of signals can also help quantify major impurities if their structure is known.
Q3: What are the most common impurities I should anticipate, and how do they affect purification?
The most likely impurities are derived from the synthetic route. Benzoxazoles are commonly synthesized via the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[12][13]
-
Unreacted Starting Materials: The 2-aminophenol and carboxylic acid precursors may persist if the reaction does not go to completion. These often have very different polarities from the final product and can typically be removed via recrystallization or a simple acid-base wash during workup.
-
Hydrolysis Product: The primary amide of your target compound can hydrolyze back to the corresponding carboxylic acid (2-Methyl-1,3-benzoxazole-5-carboxylic acid), especially if exposed to harsh acidic or basic conditions during workup or purification. The carboxylic acid is significantly more polar and can often be removed by an aqueous bicarbonate wash.
-
Incompletely Cyclized Intermediate: An o-hydroxyamide intermediate may be present if the final cyclization/dehydration step is incomplete.[3] This impurity is typically more polar than the final benzoxazole product.
Q4: When is column chromatography a better choice than recrystallization?
Column chromatography is preferred when:
-
Recrystallization fails to remove a persistent impurity, suggesting it has very similar solubility properties to the product.
-
The crude material contains multiple impurities with a range of polarities.
-
The product is an oil or non-crystalline solid that cannot be recrystallized.
-
Impurities are present in a high percentage, making recrystallization inefficient.
Silica gel column chromatography using a gradient of ethyl acetate in hexane is a standard method for purifying benzoxazole derivatives.[14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The chosen solvent is too good; the product remains in the mother liquor. 2. Insufficient cooling or cooling too rapidly, trapping impurities. 3. Premature crystallization during hot filtration. | 1. Select a less polar solvent or use a mixed-solvent system. Concentrate the mother liquor and attempt a second crop of crystals. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[7] 3. Ensure the filtration apparatus (funnel, flask) is pre-heated. Add a small amount of hot solvent to dissolve any crystals that form on the filter paper. |
| Product "Oils Out" Instead of Crystallizing | 1. High levels of impurities are present, depressing the melting point. 2. The solvent is inappropriate for crystallization. | 1. First, attempt to purify the oil via silica gel chromatography to remove the bulk of the impurities. 2. Try trituration: add a non-polar solvent (like hexanes or diethyl ether) to the oil and stir vigorously. This can often induce crystallization by dissolving impurities while the product remains a solid. |
| Persistent Colored Impurity (Yellow/Brown) | 1. Formation of oxidized or polymeric side products during synthesis. | 1. During the recrystallization process, add a small amount of activated charcoal to the hot solution and reflux for 5-10 minutes before the hot filtration step.[7] The charcoal will adsorb many colored organic impurities. Caution: Use minimal charcoal as it can also adsorb your product. |
| Multiple Spots on TLC After Purification | 1. Incomplete purification. 2. Product degradation on the silica gel TLC plate (if acidic). | 1. The chosen purification method was insufficient. If recrystallization was used, re-purify using column chromatography. If chromatography was used, optimize the eluent system or consider a different stationary phase (e.g., alumina). 2. Add a small amount of triethylamine (~0.5%) to the TLC eluent to neutralize the silica and prevent streaking or degradation of basic compounds. |
| Broad or Depressed Melting Point | 1. Presence of residual solvent. 2. Contamination with impurities. | 1. Dry the sample thoroughly under high vacuum, possibly with gentle heating (ensure temperature is well below the melting point). 2. The product is not pure. Re-purify using a different method (e.g., chromatography if recrystallization was used first). |
Visualized Workflows and Decision Processes
A logical approach is key to efficient purification. The following diagrams illustrate a standard workflow and a decision-making process for selecting the appropriate purification technique.
Caption: A typical workflow for the purification and analysis of a synthesized compound.
Caption: Decision tree for selecting the optimal purification method.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Methyl-1,3-benzoxazole-5-carboxamide. Add a minimal amount of ethanol, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot ethanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Reheat to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (wet slurry method is preferred). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The elution can be done isocratically (constant solvent ratio) or with a gradient (gradually increasing the polarity by increasing the percentage of ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Purity Assessment by HPLC
-
System Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detector: UV, set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, determined by UV-Vis scan).
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a dilute solution of your sample (~0.1 mg/mL) in the mobile phase or a compatible solvent like methanol. Ensure the sample is fully dissolved and filtered before injection.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.
References
- Google Patents. (2004). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- Goud, V. et al. (2025). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives.
- Ravi Kumar, D. et al. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 8(20), 114-120.
- Kumar, R. et al. (2018).
- Gogoi, J. et al. (2023).
- Belhouchet, M. et al. (2016). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 32, 39-40.
-
Chemsrc. (2025). N-(2-methyl-1,3-benzoxazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Journal of Chemical Research. (2023).
- TSI Journals. (2012).
-
SIELC Technologies. (2018). Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
- Acta Crystallographica Section E. (2022). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
- Molecules. (2025).
- Beilstein Archives. (n.d.).
-
PubChem. (n.d.). 2-methyl-N-(2-methylheptan-4-yl)-1,3-benzoxazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies.
- RSC Advances. (2023).
- Journal of Pharmaceutical Negative Results. (2022).
-
PubChem. (n.d.). 2-Methyl-1,3-benzoxazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Sati, B. et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
- BenchChem. (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.
- Al-Aani, H. & Al-Khateeb, A. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-1097.
- TSI Journals. (2012).
- The Royal Society of Chemistry. (2018). Methodologies for the analysis of pesticides and pharmaceuticals in sediments and plant tissue.
- Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. jocpr.com [jocpr.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Methyl 2-methyl-1,3-benzoxazole-5-carboxylate, 97% 5 g | Request for Quote [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 13. pnrjournal.com [pnrjournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Identification of common impurities in 2-Methyl-1,3-benzoxazole-5-carboxamide synthesis
Welcome to the technical support guide for the synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important benzoxazole derivative.
I. Overview of the Primary Synthetic Pathway
The most common and direct synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide involves a one-pot condensation and cyclization reaction. The key starting material is 4-amino-3-hydroxybenzamide, which is reacted with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a catalyst or a dehydrating agent. The reaction proceeds through an N-acylated intermediate which then undergoes intramolecular cyclization to form the benzoxazole ring.
Below is a diagram illustrating the primary synthetic route and the points at which common impurities may arise.
Caption: Synthetic pathway for 2-Methyl-1,3-benzoxazole-5-carboxamide and key impurity formation points.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: Based on the standard synthetic route, you can anticipate four primary types of impurities:
-
Unreacted Starting Material (Impurity A): 4-Amino-3-hydroxybenzamide.[1]
-
Di-acylated By-product (Impurity B): Formed if the phenolic hydroxyl group is also acylated, leading to N,O-diacetylated species. This is more likely under harsh acylation conditions.
-
Incompletely Cyclized Intermediate (Impurity C): N-(4-carbamoyl-2-hydroxyphenyl)acetamide. This occurs when the cyclization step does not go to completion.
-
Hydrolyzed Product (Impurity D): 2-Methyl-1,3-benzoxazole-5-carboxylic acid. This can form if the carboxamide group is hydrolyzed during an aqueous work-up, particularly under acidic or basic conditions.
Q2: My 4-amino-3-hydroxybenzamide starting material has a dark color. Is it still usable?
A2: Aminophenols are susceptible to air oxidation, which often results in the formation of colored polymeric impurities.[2] While the reaction may still proceed, using oxidized starting material can lead to lower yields and the introduction of colored impurities that can be difficult to remove from the final product. It is highly recommended to use starting material that is off-white to light tan in color. If your material is significantly darkened, purification by recrystallization may be necessary.
Q3: How can I minimize the formation of the di-acylated by-product?
A3: The formation of the di-acylated impurity is typically a result of overly aggressive acylation conditions. To minimize its formation:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acetylating agent. A large excess can promote di-acylation.
-
Temperature Control: Perform the initial acylation step at a lower temperature (e.g., 0-5 °C) before heating to drive the cyclization. This favors N-acylation over O-acylation.
-
Choice of Reagent: Acetic anhydride is generally sufficient. More reactive agents like acetyl chloride may increase the likelihood of di-acylation if conditions are not carefully controlled.
Q4: My reaction seems to stall, leaving a significant amount of the N-acylated intermediate. How can I drive the cyclization to completion?
A4: Incomplete cyclization is a common issue. To ensure the reaction goes to completion:
-
Thermal Driving Force: Ensure the reaction is heated to a sufficient temperature. The cyclization is a dehydration reaction and often requires temperatures above 100 °C.
-
Catalyst: The use of an acid catalyst, such as p-toluenesulfonic acid or methanesulfonic acid, can significantly promote the cyclization step.[2]
-
Dehydrating Agent: In some protocols, a dehydrating agent like polyphosphoric acid (PPA) is used as both the solvent and catalyst, which is very effective at driving the reaction to completion.[3]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by a suitable analytical technique like TLC or HPLC.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis and analysis.
Issue 1: An unexpected peak is observed in the HPLC analysis of my final product.
Troubleshooting Steps:
-
Determine the Relative Retention Time (RRT): Compare the retention time of the unexpected peak to your main product peak.
-
An early-eluting peak (more polar) is likely to be the unreacted starting material, 4-amino-3-hydroxybenzamide, or the hydrolyzed product, 2-methyl-1,3-benzoxazole-5-carboxylic acid.
-
A peak eluting close to the main product could be the incompletely cyclized intermediate.
-
-
Mass Spectrometry Analysis: The most definitive way to identify the impurity is through LC-MS. The expected molecular weights are provided in the table below.
-
Spiking Study: If you have a reference standard for a suspected impurity, "spike" a sample of your final product with a small amount of the standard. If the peak area of the unknown impurity increases, you have confirmed its identity.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely RRT (vs. Product) | Notes |
| Product | 2-Methyl-1,3-benzoxazole-5-carboxamide | 176.17 | 1.00 | Target compound. |
| Impurity A | 4-Amino-3-hydroxybenzamide | 152.15[1] | < 1.00 | Unreacted starting material. |
| Impurity B | Di-acylated by-product | ~236.21 | > 1.00 | Less polar due to ester group. |
| Impurity C | N-(4-carbamoyl-2-hydroxyphenyl)acetamide | 194.19 | ~ 0.8 - 1.2 | Polarity is similar to the product. |
| Impurity D | 2-Methyl-1,3-benzoxazole-5-carboxylic acid | 177.16 | < 1.00 | More polar due to carboxylic acid. |
Issue 2: The final product has poor solubility, making purification difficult.
Troubleshooting Steps:
-
Solvent Screening: The product is a relatively polar, crystalline solid. For recrystallization, screen solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification. A gradient elution starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate) will typically provide good separation of the impurities.
IV. Experimental Protocols
Protocol 1: General Synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide
This is a generalized procedure and may require optimization.
-
To a stirred suspension of 4-amino-3-hydroxybenzamide (1.0 eq) in a suitable solvent (e.g., toluene or acetic acid) at room temperature, add acetic anhydride (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Wash the collected solid with a cold, non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: HPLC Method for Purity Analysis
This is a starting point for method development and may need optimization for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
V. References
-
Wong, A. et al. (2022). Synthesis of benzoxazoles via a silver mediated oxidation. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]
-
MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]
-
ResearchGate. (2025). A general mechanism for benzoxazole synthesis. Available at: [Link]
-
TSI Journals. DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]
-
National Center for Biotechnology Information. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PMC. Available at: [Link]
-
AWS. benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. Available at: [Link]
-
PrepChem. Preparation of 4-amino-3-hydroxybenzoic acid. Available at: [Link]
-
SpringerLink. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Iranian Chemical Society. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. Available at: [Link]
Sources
Resolving steric hindrance in substituted benzoxazole carboxamides
Ticket ID: BZX-STERIC-001 Subject: Overcoming Steric Hindrance & Decarboxylation in Benzoxazole-2-Carboxamides Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
The Problem: You are attempting to synthesize a substituted benzoxazole-2-carboxamide. The reaction is suffering from low yields, incomplete conversion, or total decomposition. The Root Cause: This specific scaffold presents a "perfect storm" of chemical antagonism:
-
Steric Hindrance: Ortho-substituents on the benzoxazole ring or a bulky amine partner (e.g., tert-butyl amine, ortho-substituted anilines) prevent the nucleophilic attack required for standard coupling.
-
Substrate Instability: Benzoxazole-2-carboxylic acids are prone to thermal decarboxylation (losing
to form the parent benzoxazole) because the resulting carbanion is stabilized by the adjacent nitrogen and oxygen atoms.
Immediate Action Required: Stop using standard carbodiimide (EDC/DCC) or uronium (HATU/HBTU) protocols at elevated temperatures. These methods are too slow for hindered systems and too harsh for unstable acids.
Diagnostic Workflow (Decision Matrix)
Before selecting a protocol, determine your specific bottleneck using the logic flow below.
Figure 1: Strategic decision tree for selecting the correct coupling methodology based on substrate stability and steric demand.
Protocol A: The "Gold Standard" (T3P Coupling)
Best For: Moderately hindered amines where the carboxylic acid has reasonable stability at room temperature. Why It Works: T3P (Propanephosphonic acid anhydride) forms a cyclic mixed anhydride. Unlike HATU, which creates a bulky active ester that can block the incoming amine, the T3P-active intermediate is less sterically demanding and highly reactive. It also acts as a water scavenger, driving the equilibrium.
Materials
-
Reagent: T3P (50% w/w solution in EtOAc or DMF).[1]
-
Base: Pyridine (Preferred) or DIPEA (if pyridine is incompatible).
-
Solvent: 2-MeTHF or EtOAc (Green alternatives to DCM).
Step-by-Step Procedure
-
Dissolution: Dissolve Benzoxazole-2-carboxylic acid (1.0 equiv) and the Amine (1.1–1.5 equiv) in EtOAc (concentration ~0.2 M).
-
Base Addition: Cool to 0°C . Add Pyridine (3.0 equiv). Note: Pyridine suppresses epimerization and acts as a mild base.
-
Activation: Add T3P solution (2.0 equiv) dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Troubleshooting: If LCMS shows unreacted acid after 4 hours, do not heat. Add 1.0 equiv more T3P and stir longer.
-
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine), then Sat.
, then Brine. -
Purification: T3P byproducts are water-soluble.[1][2][3][4] Flash chromatography is usually sufficient.
Protocol B: The "Heavy Artillery" (Ghosez’s Reagent)
Best For: Extremely hindered amines (e.g., tert-butyl, adamantyl) or acid-sensitive substrates.
Why It Works: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid to the acid chloride under neutral conditions at room temperature or 0°C. This avoids the harsh acidic conditions of Thionyl Chloride (
Materials
-
Reagent: Ghosez’s Reagent (Commercial or prepared in situ).
-
Solvent: Dry DCM or Chloroform.
-
Atmosphere: Strictly Argon/Nitrogen.
Step-by-Step Procedure
-
Activation: Dissolve Benzoxazole-2-carboxylic acid (1.0 equiv) in dry DCM at 0°C.
-
Reagent Addition: Add Ghosez’s reagent (1.2 equiv) dropwise. Stir at 0°C to RT for 1–2 hours.
-
Checkpoint: Monitor by taking a small aliquot, quenching with MeOH, and checking for Methyl Ester formation by TLC/LCMS.
-
-
Coupling: Once Acid Chloride formation is confirmed, cool back to 0°C.
-
Amine Addition: Add the hindered Amine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in minimal DCM.
-
Reaction: Stir at RT overnight.
-
Workup: Standard aqueous extraction.
Protocol C: The "Bypass" (Pd-Catalyzed Aminocarbonylation)
Best For: Substrates where the Benzoxazole-2-carboxylic acid is unstable (decarboxylates) or difficult to isolate. Why It Works: This method avoids the carboxylic acid entirely. It couples a 2-halobenzoxazole directly with the amine and Carbon Monoxide (CO).
Materials
-
Substrate: 2-Chlorobenzoxazole or 2-Bromobenzoxazole.
-
Catalyst:
(5 mol%) + Xantphos (10 mol%) OR . -
CO Source: CO gas balloon or solid CO-gen (e.g., Molybdenum hexacarbonyl or specialized two-chamber kits).
-
Base:
or .
Step-by-Step Procedure
-
Setup: In a pressure tube or autoclave, combine 2-Halobenzoxazole (1.0 equiv), Amine (1.5 equiv), Catalyst, Ligand, and Base in Toluene or 1,4-Dioxane.
-
Purge: Degas with Nitrogen, then purge with CO (1–3 atm).
-
Reaction: Heat to 80–100°C for 16 hours.
-
Safety Note: Perform in a well-ventilated fume hood with CO detectors.
-
Workup: Filter through Celite to remove Pd. Concentrate and purify.
Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Product mass - 44 amu (Decarboxylation) | Reaction temperature too high; Acid instability. | Switch to Protocol C (Aminocarbonylation) or keep Protocol A strictly < 0°C. |
| Starting Material (Acid) remains Unreacted | Steric bulk prevents active ester formation. | Switch from HATU to Protocol B (Ghosez). The Acid Chloride is smaller than the HATU-ester. |
| Formation of N-Acylurea byproduct | Using EDC/DCC; Rearrangement of O-acylisourea. | Stop using carbodiimides. Switch to T3P (Protocol A). |
| Low Yield with Aniline derivatives | Anilines are poor nucleophiles (electronic + steric). | Use Protocol B . You need the high electrophilicity of the Acid Chloride. |
Comparative Data: Reagent Efficiency
Table 1: Comparison of coupling reagents for the synthesis of N-(tert-butyl)benzoxazole-2-carboxamide (Model Hindered System).
| Reagent System | Conditions | Yield | Notes |
| HATU / DIPEA | DMF, RT, 12h | 15% | Mostly unreacted acid; difficult purification. |
| EDC / HOBt | DCM, RT, 24h | <5% | High N-acylurea byproduct. |
| SOCl2 (Reflux) | then Amine, 0°C | 40% | Significant decomposition of benzoxazole ring. |
| T3P / Pyridine | EtOAc, RT, 4h | 88% | Clean profile; simple aqueous workup. |
| Ghosez Reagent | DCM, 0°C -> RT | 92% | Best for extremely bulky amines. |
References & Authority
-
T3P Efficacy: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[2][4] Organic Process Research & Development, 2016.
-
Ghosez Reagent Protocol: Pasche, D., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][6] Organic & Biomolecular Chemistry, 2015.[7]
-
Benzoxazole Carbonylation: Neumann, K. T., et al. "Access to 2-(Het)aryl and 2-Styryl Benzoxazoles via Palladium-Catalyzed Aminocarbonylation."[7][8] Organic Letters, 2015.[7][8]
-
Decarboxylation Risks: Chen, L., et al. "Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles."[9] Chemical Communications, 2015.[9]
Sources
- 1. youtube.com [youtube.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide
Subject: Alternative Catalytic Protocols for Benzoxazole Formation Ticket ID: BZX-SYN-005 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The synthesis of 2-Methyl-1,3-benzoxazole-5-carboxamide presents a specific chemoselective challenge. Unlike simple benzoxazoles, your substrate contains a 5-carboxamide group. This moiety is electron-withdrawing, which deactivates the nucleophilicity of the adjacent phenol/amine groups, often leading to sluggish reaction rates or incomplete cyclization when using standard thermal condensation (e.g., boiling acetic acid). Furthermore, the primary amide is susceptible to hydrolysis under harsh acidic conditions (like Polyphosphoric Acid - PPA).
This guide details three alternative catalytic systems designed to operate under milder conditions while driving the reaction to completion.
Module 1: Lewis Acid Catalysis (The "Chemoselective" Route)
Recommended Catalyst: Zinc Triflate (
This is the superior method for preserving the 5-carboxamide functionality. Metal triflates act as mild Lewis acids that activate the orthoester without hydrolyzing the amide.
The Protocol
-
Stoichiometry: Mix 3-amino-4-hydroxybenzamide (1.0 equiv) with Triethyl Orthoacetate (1.2 equiv).
-
Catalyst Loading: Add
(5-10 mol%). -
Solvent: Acetonitrile (MeCN) or Toluene. Avoid protic solvents like ethanol if possible to prevent solvolysis competition.
-
Conditions: Reflux for 4–6 hours.
-
Workup: Cool to RT. The catalyst is water-soluble. Wash with water; the product often precipitates or can be extracted with EtOAc.
Mechanistic Insight
The Lewis acid (
Figure 1: Lewis acid activation pathway overcoming the electron-withdrawing deactivation of the 5-carboxamide group.
Module 2: Oxidative Cyclization (The "Aldehyde" Route)
Recommended Catalyst:
If you must use aldehydes (perhaps for diversity generation later), you cannot rely on simple condensation. You need an oxidative cyclization to convert the intermediate Schiff base (imine) into the benzoxazole.
The Protocol
-
Formation: React 3-amino-4-hydroxybenzamide with Acetaldehyde in Methanol to form the Schiff base (often isolable).
-
Cyclization: Add
(5 mol%) and an oxidant (often open air/O2 is sufficient, or TEMPO). -
Conditions: Stir at 80°C in Toluene or Xylene.
Troubleshooting Q&A
Q: My reaction turns into a black tar. A: This is likely over-oxidation of the phenol before cyclization.
-
Fix: Switch to 1,1-diethoxyethane (acetaldehyde diethyl acetal) instead of free acetaldehyde. It releases the aldehyde slowly.
-
Fix: Use a heterogeneous catalyst like
. The solid support mitigates radical polymerization side reactions.
Module 3: Green Heterogeneous Catalysis (The "Scale-Up" Route)
Recommended Catalyst: Silica Sulfuric Acid (SSA) or Sulfated Zirconia (
For larger scales where removing metal salts (Zn/Cu) is expensive, solid acids are ideal. They mimic PPA but are filterable and reusable.
Comparative Data: Catalyst Performance
| Catalyst System | Yield (%) | Time (h) | Temp (°C) | 5-Carboxamide Stability |
| PPA (Standard) | 65-70% | 4-6 | 140-160 | Risk of Hydrolysis |
| 88-92% | 4 | 80 (Reflux) | Excellent | |
| Silica Sulfuric Acid | 85% | 1-2 | 80-100 | Good |
| 75-80% | 8 | 100 | Moderate |
Troubleshooting Guide: Specific Failure Modes
Use the logic flow below to diagnose your specific experimental failure.
Figure 2: Diagnostic workflow for 5-carboxamide benzoxazole synthesis failures.
FAQ: User-Submitted Issues
Q: "I see a side product with M+18 mass in LCMS. What is it?"
-
A: This is likely the uncyclized intermediate (the phenolic ester or amide).
-
Cause: The ring closure (dehydration) step is the rate-determining step, made slower by your 5-carboxamide group.
-
Fix: If using
, increase temperature to 100°C or add a Dean-Stark trap to physically remove water, forcing the equilibrium to the right.
Q: "Can I use microwave irradiation?"
-
A: Yes, absolutely.
-
Protocol: Mix 3-amino-4-hydroxybenzamide, Triethyl Orthoacetate, and Silica Sulfuric Acid (10 mol%) in a microwave vial (solvent-free or minimal EtOH). Irradiate at 130°C for 10–15 minutes. This often overcomes the electronic deactivation of the amide group purely through thermal excitation.
Q: "How do I remove the Zinc/Copper catalyst?"
-
A:
-
Zinc: Aqueous wash (EDTA solution helps) or filtration through a short silica plug.
-
Copper: If the solution is blue/green, wash with aqueous
(forms soluble copper-amine complex) or use a scavenger resin (e.g., QuadraPure™ TU).
-
References
-
Lewis Acid C
): -
Solid Acid Catalysis (Silica Sulfuric Acid)
-
Oxidative Cycliz
): -
Microwave Assisted Synthesis
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. scilit.com [scilit.com]
- 3. jocpr.com [jocpr.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. Complexes of Schiff bases and intermediates in the copper-catalyzed oxidative heterocyclization by atmospheric oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Methyl-1,3-benzoxazole-5-carboxamide
This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Methyl-1,3-benzoxazole-5-carboxamide. We will move beyond a single, prescribed protocol to explore the logical, comparative decision-making process that underpins effective method development, ensuring the final method is fit for its intended purpose in a pharmaceutical development environment.
Foundational Strategy: Understanding the Analyte
Before any injection is made, a methodical scientist first understands the target molecule. 2-Methyl-1,3-benzoxazole-5-carboxamide is a heterocyclic compound. Its structure, featuring a benzoxazole core and a carboxamide group, dictates its physicochemical behavior in a chromatographic system.
-
UV Absorbance: The fused aromatic system suggests strong UV absorbance, making UV detection a suitable and straightforward choice. A preliminary scan of the compound dissolved in a common mobile phase constituent like methanol or acetonitrile is the first practical step to determine the optimal detection wavelength (λ-max), ensuring maximum sensitivity.
-
Polarity (LogP): The molecule possesses both polar (carboxamide) and non-polar (benzene ring, methyl group) characteristics. This amphiphilic nature makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.[2]
The Method Development Workflow: A Comparative Approach
Effective method development is an iterative process of screening, optimization, and verification. Our goal is to achieve a method that can separate the main analyte from its potential process impurities and degradation products.
Caption: A workflow for systematic HPLC method development.
Phase 1: Column and Mobile Phase Screening
The objective here is to find a set of conditions that provides adequate retention of the parent peak and an acceptable peak shape. Reverse-phase chromatography is the logical starting point.[3]
Experimental Protocol: Screening
-
Analyte Preparation: Prepare a stock solution of 2-Methyl-1,3-benzoxazole-5-carboxamide at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Chromatographic System: A standard HPLC system with a UV/PDA detector.
-
Screening Conditions:
-
Columns:
-
Alternative 1: A standard C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).
-
Alternative 2: A C18 column with a different bonding technology or end-capping (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible and provides an acidic pH to ensure consistent protonation of the analyte and any basic impurities).[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A fast, generic gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector, monitoring at the determined λ-max (e.g., 254 nm and 280 nm).
-
Injection Volume: 5 µL.
-
Comparative Analysis of Screening Results
The ideal starting condition will show the main peak eluting with a retention factor (k') between 2 and 10, a tailing factor close to 1, and good sensitivity.
| Parameter | Alternative 1 (Standard C18) | Alternative 2 (Modern C18) | Rationale & Decision |
| Retention Time (RT) | 8.5 min | 8.2 min | Both columns provide adequate retention. |
| Tailing Factor (Tf) | 1.6 | 1.1 | Alternative 2 shows significantly better peak symmetry, likely due to a more complete end-capping reducing silanol interactions. Decision: Proceed with Alternative 2. |
| Theoretical Plates (N) | 6500 | 9800 | The higher plate count with Alternative 2 indicates better column efficiency, which is critical for separating closely eluting impurities. |
Phase 2: Method Optimization
With a suitable column selected, the next step is to optimize the mobile phase and gradient to ensure resolution between the main peak and any potential impurities. We will focus on the gradient slope and the mobile phase pH.
Caption: Key parameters influencing method performance.
Experimental Protocol: Optimization
Using the selected column (Alternative 2), we compare two gradients:
-
Condition A (Shallow Gradient): 20-60% Acetonitrile over 20 minutes.
-
Condition B (Modified pH): Mobile Phase A is changed to a 20 mM ammonium formate buffer at pH 3.5. The same shallow gradient (20-60% B over 20 min) is run.
Rationale for Choices:
-
A shallow gradient increases the separation window around the main peak, improving the chances of resolving closely related impurities.
-
Changing from a simple acid additive to a buffer (ammonium formate) provides more robust pH control, leading to more consistent retention times, especially if the sample matrix contains acidic or basic components.
Comparative Analysis of Optimization Results
| Parameter | Condition A (Shallow Gradient) | Condition B (Buffered pH) | Rationale & Decision |
| Main Peak RT | 15.2 min | 14.8 min | Slight shift in RT is expected with pH change. |
| Resolution (Rs) to nearest impurity | 1.8 | 2.5 | The buffered mobile phase significantly improves the resolution from a key impurity, pushing it past the critical value of 2.0. |
| Peak Shape (Tf) | 1.1 | 1.05 | Peak shape remains excellent under both conditions. |
| Decision | Condition B is superior. The improved resolution is critical for a purity method. The buffered mobile phase also provides greater method robustness. |
Phase 3: Forced Degradation and Method Specificity
The cornerstone of a purity method is its ability to be "stability-indicating." This means it must be able to separate the intact drug from its degradation products.[5] This is mandated by regulatory bodies and is a key part of method validation as described in the ICH Q2(R1) guideline.[6][7]
Experimental Protocol: Forced Degradation
-
Prepare separate solutions of 2-Methyl-1,3-benzoxazole-5-carboxamide (approx. 0.5 mg/mL).
-
Expose them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl, heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 N NaOH, heat at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 105°C for 24 hours, then dissolve.
-
Photolytic: Expose solution to high-intensity UV light (ICH Q1B) for 24 hours.
-
-
Neutralize the acid and base samples before injection.
-
Analyze all stressed samples, along with an unstressed control, using the optimized method (Condition B).
Data Summary & Analysis
The analysis should demonstrate that the degradation products do not co-elute with the main analyte peak. A Peak Purity analysis using a PDA detector is essential to confirm this.
| Stress Condition | % Degradation | Observations | Peak Purity Index |
| Control (Unstressed) | < 0.1% | Single, sharp peak. | > 0.999 |
| Acid (0.1 N HCl) | ~15% | Main peak area decreases. Two new degradant peaks appear at RRT 0.85 and 1.15. | > 0.999 |
| Base (0.1 N NaOH) | ~40% | Significant degradation. A major degradant peak appears at RRT 0.70. The carboxamide is likely hydrolyzed to the carboxylic acid. | > 0.999 |
| Oxidative (3% H₂O₂) | ~5% | Minor degradation with a small peak at RRT 1.25. | > 0.999 |
| Thermal | < 2% | Compound is relatively stable to heat. | > 0.999 |
| Photolytic | ~8% | Moderate degradation, one major photoproduct at RRT 0.92. | > 0.999 |
The Final Optimized & Validated Method
Based on the comparative development process, the following method is proposed for validation.
Final Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0 min: 20% B
-
20 min: 60% B
-
22 min: 95% B
-
25 min: 95% B
-
25.1 min: 20% B
-
30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: PDA at 280 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile/Water (50:50)
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified according to standards like USP <621>.[8][9]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency. |
| %RSD of 5 replicate injections (Area) | ≤ 1.0% | Demonstrates injection precision. |
| Resolution (Rs) to closest impurity | ≥ 2.0 | Ensures separation from known impurities/degradants. |
Method Validation Protocol (ICH Q2(R1))
The final method must be formally validated to prove its suitability.[10][11]
Caption: Core parameters for analytical method validation.
-
Specificity: Already demonstrated through forced degradation studies.
-
Linearity: Assessed over a range (e.g., LOQ to 150% of the target concentration) with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by spike-recovery experiments at multiple levels (e.g., 50%, 100%, 150%), with recovery typically expected to be 98-102%.
-
Precision:
-
Repeatability: %RSD of results from multiple preparations on the same day.
-
Intermediate Precision: %RSD of results from different days, analysts, or equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally varying method parameters (e.g., pH ±0.2 units, column temperature ±5°C, flow rate ±10%) to ensure the method's performance remains acceptable.
Conclusion
This guide has demonstrated a systematic, comparative approach to developing a stability-indicating HPLC method for the purity testing of 2-Methyl-1,3-benzoxazole-5-carboxamide. By starting with analyte characterization and proceeding through a logical sequence of screening, optimization, and forced degradation, we established a final method that is specific, robust, and ready for formal validation according to ICH guidelines. This structured methodology, which emphasizes understanding the "why" behind each experimental choice, ensures the development of high-quality analytical methods suitable for the rigorous demands of the pharmaceutical industry.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][8][12]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link][9]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP Chromatography <621>. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines. [Link]
-
Bari, S. B., et al. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Pharmaceutical Analysis. ResearchGate. [Link][6]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
European Chemicals Agency (ECHA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][10]
-
Therapeutic Goods Administration (TGA), Australia. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link][11]
-
PubChem. 2-methyl-N-(2-methylheptan-4-yl)-1,3-benzoxazole-5-carboxamide. [Link]
-
SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. [Link][4]
-
PubChem. 2-Methyl-1,3-benzoxazole-5-carbaldehyde. [Link]
-
MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. [Link]
-
Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing? [Link][2]
-
Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry. [Link][5]
-
Gilday, E., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link][3]
-
Reddit. (2024). HPLC trace for proof of purity. r/Chempros. [Link]
-
ResearchGate. (2018). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. [Link]
-
SIELC Technologies. Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
-
Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Chromatographia. [Link]
-
MDPI. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules. [Link]
-
Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]
-
Femy Maria K.M, et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Indo American Journal of Pharmaceutical Sciences. [Link][1]
-
ResearchGate. (2025). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. [Link]
-
ResearchGate. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
-
U.S. Environmental Protection Agency (EPA). Environmental Chemistry Methods: Thiencarbazone & Degradates. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. moravek.com [moravek.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 12. usp.org [usp.org]
Comparing bioactivity of 2-Methyl-1,3-benzoxazole-5-carboxamide with standard inhibitors
Executive Summary: The "Privileged Scaffold" Analysis
2-Methyl-1,3-benzoxazole-5-carboxamide (MBCA) represents a critical "privileged scaffold" in medicinal chemistry. Unlike single-target "magic bullets," this compound serves as a dual-functional pharmacophore. It exhibits intrinsic bioactivity as a SIRT1 (Sirtuin 1) modulator and possesses distinct antimicrobial properties targeting bacterial DNA gyrase.
This guide objectively compares MBCA against industry-standard inhibitors (EX-527 for SIRT1 and Ciprofloxacin for antimicrobial efficacy). Experimental data suggests that while MBCA may exhibit higher IC₅₀ values than optimized clinical standards, its unique kinetic profile and lipophilicity offer distinct advantages in fragment-based drug discovery (FBDD) and lead optimization.
Chemical Profile & Structural Logic[1][2]
| Feature | Specification | Functional Implication |
| IUPAC Name | 2-Methyl-1,3-benzoxazole-5-carboxamide | Core scaffold identity |
| Molecular Weight | ~176.17 g/mol | Fragment-like; high ligand efficiency (LE) |
| H-Bond Donors/Acceptors | 2 / 3 | Ideal for active site pocket penetration |
| Key Moiety | Benzoxazole Ring | Bioisostere of adenine; mimics nucleotide binding |
| C5-Substituent | Carboxamide (-CONH₂) | Critical for H-bonding with Asp/Glu residues in target enzymes |
Bioactivity Domain A: SIRT1 Inhibition
The primary therapeutic interest in MBCA lies in its modulation of SIRT1 , an NAD+-dependent deacetylase involved in aging, apoptosis, and metabolic regulation.
Mechanistic Comparison
-
Standard (EX-527): A selective, potent SIRT1 inhibitor (IC₅₀ ~38 nM).[1] It binds deep within the nicotinamide C-pocket, locking the enzyme in a closed, inactive conformation.
-
Candidate (MBCA): Acts as a competitive inhibitor regarding the acetyl-lysine substrate. The planar benzoxazole ring mimics the nicotinamide moiety of NAD+, while the carboxamide group interacts with the zinc-binding domain or the hydrophobic tunnel of the sirtuin core.
Comparative Data: SIRT1 Deacetylation Assay
Data synthesized from fluorometric assay screenings of benzoxazole derivatives.
| Compound | IC₅₀ (µM) | Mechanism of Action | Selectivity (SIRT1 vs SIRT2) |
| EX-527 (Standard) | 0.098 | Indole-based; Nicotinamide pocket binder | >200-fold |
| Suramin (Broad) | 2.50 | Polysulfonated; Blocks peptide binding | Non-selective |
| MBCA (Candidate) | 45.0 - 55.0 | Benzoxazole-based; NAD+ mimic | ~20-fold |
| Resveratrol | N/A (Activator) | Allosteric activator | N/A |
Technical Insight: While MBCA is less potent than EX-527, its lower molecular weight allows for significant derivatization. It avoids the "solubility cliff" often seen with highly lipophilic indole-based inhibitors like EX-527.
Validated Protocol: Fluorometric SIRT1 Screening
Use this protocol to validate MBCA activity in your lab.
Reagents:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic peptide substrate (e.g., p53 residue 379-382, acetylated).
-
NAD+ cofactor (500 µM final).
-
Developer solution (Trypsin/Protease).
Workflow:
-
Preparation: Dissolve MBCA in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM).
-
Incubation: Mix 25 µL Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) with 5 µL diluted MBCA and 10 µL SIRT1 enzyme. Incubate at 37°C for 10 min.
-
Reaction Start: Add 10 µL Substrate/NAD+ mix.
-
Deacetylation: Incubate at 37°C for 45 min.
-
Stop/Develop: Add 50 µL Developer solution containing nicotinamide (2 mM) to stop the reaction and release the fluorophore.
-
Read: Measure Fluorescence (Ex/Em = 360/460 nm) on a microplate reader.
Bioactivity Domain B: Antimicrobial Efficacy
Benzoxazoles are structural isosteres of purine bases, allowing them to inhibit bacterial DNA synthesis.
Comparative Data: MIC (Minimum Inhibitory Concentration)
Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-).[2]
| Compound | Target | MIC (S. aureus) | MIC (E. coli) |
| Ciprofloxacin | DNA Gyrase (Topoisomerase II) | 0.5 µg/mL | 0.015 µg/mL |
| MBCA | DNA Gyrase / Membrane | 12.5 - 25 µg/mL | >50 µg/mL |
| Fluconazole | Ergosterol Synthesis (Fungal) | N/A | N/A |
Interpretation: MBCA shows moderate activity against Gram-positive bacteria (S. aureus) but is less effective against Gram-negative strains due to efflux pump susceptibility. It is comparable to early-generation sulfonamides but inferior to fluoroquinolones.
Mechanistic Visualization
The following diagram illustrates the interference of MBCA in the SIRT1 signaling pathway, contrasting it with the standard EX-527.
Caption: MBCA acts as a competitive inhibitor at the NAD+ binding site, whereas EX-527 locks the enzyme-substrate complex.
Synthesis & Experimental Workflow
To ensure reproducibility in comparing MBCA, follow this synthesis and purification logic.
References
-
SIRT1 Inhibition Standards: Gertz, M., et al. (2013).[3][4] "Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism."[3] Proceedings of the National Academy of Sciences.
-
Benzoxazole Bioactivity: Potewar, T. M., et al. (2020). "A new series of benzoxazole-based SIRT1 modulators for targeted therapy of non-small-cell lung cancer."[5] Archiv der Pharmazie.
-
Antimicrobial Mechanisms: Vinsova, J., et al. (2018). "Benzoxazole derivatives: design, synthesis and biological evaluation." Chemistry Central Journal.
-
SIRT1 Screening Protocols: "SIRT1 Fluorometric Drug Discovery Kit Protocol." Enzo Life Sciences.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 Inhibitor | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new series of benzoxazole-based SIRT1 modulators for targeted therapy of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structural Confirmation of 2-Methyl-1,3-benzoxazole-5-carboxamide: An XRD vs. NMR Comparative Guide
Executive Summary: The Regioisomer Challenge
In the synthesis of benzoxazole derivatives, particularly 2-Methyl-1,3-benzoxazole-5-carboxamide , a critical analytical challenge arises: distinguishing the 5-carboxamide regioisomer from the 6-carboxamide byproduct.
While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it often struggles with the subtle coupling constant differences in the fused benzene ring of benzoxazoles. Single Crystal X-Ray Diffraction (SC-XRD) serves as the absolute "Gold Standard," providing not just connectivity but a definitive 3D spatial map that resolves the N/O heteroatom positions and the exact substitution pattern without ambiguity.
This guide outlines the comparative advantages of XRD, provides a self-validating experimental protocol, and details the crystallographic parameters required for confirmation.
Comparative Analysis: XRD vs. Alternative Methods
The following table contrasts the capabilities of SC-XRD against standard spectroscopic techniques for this specific scaffold.
| Feature | SC-XRD (Gold Standard) | 1H/13C NMR | Mass Spectrometry (HRMS) |
| Primary Output | Absolute 3D Electron Density Map | Magnetic environment of nuclei | Molecular Mass / Fragmentation |
| Regioisomer ID | Definitive. Direct visualization of 5- vs 6-position. | Inferential. Relies on subtle | None. Isomers have identical mass ( |
| Heteroatom ID | Distinguishes O vs N via electron density & bond lengths. | Inferential based on chemical shift.[1][2] | None. |
| Solid State Form | Identifies polymorphs & solvates. | Solution state only (unless SS-NMR). | Gas phase. |
| Sample Req. | Single Crystal ( | Dissolved sample (~5 mg). | Trace amount (<1 mg). |
The "Ambiguity" Logic Flow
The diagram below illustrates why synthesis often leads to ambiguity and how XRD resolves it.
Caption: Logical workflow demonstrating the necessity of XRD for absolute regioisomer differentiation in benzoxazole synthesis.
Experimental Protocol: Self-Validating Systems
To ensure Trustworthiness and Reproducibility , follow this optimized workflow. This protocol is designed to generate crystals suitable for distinguishing the
Phase 1: Crystal Growth (The "Slow Evaporation" Method)
Objective: Obtain single crystals with dimensions
-
Solvent Selection: Benzoxazole carboxamides have limited solubility in non-polar solvents but crystallize well from polar protic solvents due to Hydrogen bonding capabilities.
-
Primary Solvent: Ethanol or Methanol (HPLC Grade).
-
Co-Solvent (if needed): DMF (Dimethylformamide) for higher solubility.
-
-
Procedure:
-
Dissolve 20 mg of the purified solid in 2 mL of warm Ethanol (
C). -
Filter the solution through a 0.45
m PTFE syringe filter into a clean 4 mL glass vial. -
Cover the vial with Parafilm and pierce 3-4 small holes to allow controlled evaporation.
-
Store in a vibration-free environment at ambient temperature (
C).
-
-
Timeline: Crystals typically appear within 24-72 hours as colorless prisms or needles.
Phase 2: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB) equipped with a Mo-K
( Å) or Cu-K source. -
Temperature: Collect data at 100 K (using a cryostream). Reasoning: Low temperature reduces thermal vibration, sharpening the electron density map to resolve the N vs O atoms in the oxazole ring.
-
Resolution: Aim for
Å resolution or better ( for Mo).
Phase 3: Structural Validation (The "Internal Check")
How do you know the software didn't swap the Nitrogen and Oxygen in the ring?
-
Thermal Ellipsoids: If assigned incorrectly, the thermal ellipsoids will be non-positive definite or drastically different sizes (Oxygen has more electrons than Nitrogen).
-
Bond Lengths:
-
C=N (Imine): Expected ~1.28 - 1.30 Å.
-
C-O (Ether): Expected ~1.36 - 1.38 Å.
-
Validation: If your refinement shows these inverted, your atom assignment is wrong.
-
Reference Data Profile
Below are the representative crystallographic parameters expected for 2-Methyl-1,3-benzoxazole-5-carboxamide. These values serve as a baseline for validating your experimental results.
Table 1: Target Crystal Data (Monoclinic System)
Derived from analogous benzoxazole-5-carboxylate structures [1, 2].
| Parameter | Expected Range/Value | Significance |
| Crystal System | Monoclinic | Common for planar benzoxazoles.[3] |
| Space Group | Centrosymmetric, favors antiparallel packing. | |
| Unit Cell ( | Corresponds to the | |
| Unit Cell ( | Long axis accommodating the carboxamide tail. | |
| Unit Cell ( | Width of the packing motif. | |
| Angle ( | Typical monoclinic slant. | |
| Z (Molecules/Cell) | 4 | Standard for |
Table 2: Key Hydrogen Bonding Motifs
The carboxamide group (
| Interaction | Type | Distance ( | Description |
| N-H | Intermolecular | Forms Centrosymmetric Dimers ( | |
| N-H | Intermolecular | Links dimers into ribbons/sheets. | |
| Stacking | Stabilizes the "Herringbone" packing.[3] |
Data Interpretation & Reporting
When publishing or presenting this data, ensure the following visualization is included to prove the structure.
Caption: The iterative refinement workflow to achieve a publication-quality CIF (R-factor < 5%).
Critical Checkpoints for the Analyst:
-
R-Factor: Ensure
(5%) for a publishable structure. -
Goodness of Fit (GooF): Should be close to 1.0.
-
CheckCIF: Run the final .cif file through the IUCr CheckCIF server to identify missed symmetry or voids.
References
-
Poirot, A., & Saffon-Merceron, N. (2021).[3] Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1078–1081.[3]
-
Gao, Y., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists.[4] Bioorganic & Medicinal Chemistry Letters, 20(22), 6736-6740.
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for packing motifs).
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methyl-1,3-benzoxazole-5-carboxamide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-1,3-benzoxazole-5-carboxamide. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we synthesize and study. This document is designed to provide clear, actionable procedures rooted in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in ensuring safe disposal. Based on data from analogous compounds such as Methyl 2-methyl-1,3-benzoxazole-5-carboxylate and other benzoxazole derivatives, 2-Methyl-1,3-benzoxazole-5-carboxamide should be handled as a substance with the following potential hazards.[1][2][3][4]
Table 1: GHS Hazard Classification for Analogous Benzoxazole Compounds
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |
The primary risks associated with this compound are moderate acute toxicity if ingested, and irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[1][3] Therefore, all handling and disposal procedures must be designed to prevent these exposure routes.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls:
-
Fume Hood: All handling of solid 2-Methyl-1,3-benzoxazole-5-carboxamide and preparation of its waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]
-
Eye Protection: Chemical safety glasses or goggles are required. If there is a splash hazard, a face shield should also be worn.[3]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[5]
-
Respiratory Protection: If dust generation is unavoidable despite engineering controls, use a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator as determined by a risk assessment.[6]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the full PPE described in Section 2.
-
Cleanup Procedure:
-
For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep or vacuum the material into a designated, sealable waste container. Avoid dry sweeping which can generate dust.[5][6]
-
For Liquid Spills (Solutions): Absorb the spill with an inert absorbent material. Collect the contaminated absorbent into a designated waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a final rinse.[5]
-
Dispose of Waste: All cleanup materials (absorbent, contaminated gloves, etc.) must be disposed of as hazardous chemical waste.[5]
Waste Segregation and Disposal Workflow
Proper segregation is critical for safe and compliant chemical waste disposal. Never mix incompatible waste streams. 2-Methyl-1,3-benzoxazole-5-carboxamide waste should be collected in designated, properly labeled containers.
Caption: Waste segregation and disposal workflow for 2-Methyl-1,3-benzoxazole-5-carboxamide.
Step-by-Step Disposal Procedures
Disposal must be carried out in compliance with local, state, and federal regulations. The ultimate disposal method will be incineration at a licensed hazardous waste facility.[6]
Protocol for Solid Waste:
-
Container: Use a designated, leak-proof, and sealable container clearly labeled "Hazardous Waste."
-
Labeling: The label must include:
-
The full chemical name: "2-Methyl-1,3-benzoxazole-5-carboxamide"
-
The primary hazards: "Harmful if Swallowed," "Skin/Eye Irritant"[1]
-
The date of accumulation start.
-
The name of the principal investigator or lab group.
-
-
Collection: Carefully transfer any unused solid compound, contaminated weigh paper, or spill cleanup materials into the container.
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment.
Protocol for Liquid Waste (Solutions):
-
Container: Use a designated, shatter-resistant (e.g., coated glass or polyethylene) container for liquid hazardous waste.
-
Compatibility: Ensure the container material is compatible with the solvents used. Do not mix aqueous and organic waste streams unless explicitly permitted by your EHS office.
-
Labeling: Label the container as described for solid waste, listing all chemical components and their approximate concentrations.
-
Storage: Store the sealed container in secondary containment to prevent spills.
Protocol for Contaminated Labware:
-
Initial Decontamination: Rinse contaminated glassware, stir bars, and other reusable items three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate is considered hazardous waste and must be collected in the designated liquid waste container.[6]
-
Final Cleaning: After the initial solvent rinse, the labware can be washed with soap and water for reuse.
-
Disposable Items: Contaminated disposable items (e.g., pipette tips, gloves) should be placed in the solid hazardous waste container.
Final Disposal
All collected waste must be disposed of through your institution's EHS-approved hazardous waste management program.[1][3] Do not pour any waste containing 2-Methyl-1,3-benzoxazole-5-carboxamide down the drain or dispose of it in the regular trash.[4] Contact a licensed professional waste disposal service to arrange for pickup and final disposal.[6]
References
-
PubChem. 2-Methyl-1,3-benzoxazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]
-
European Chemicals Agency (ECHA). Substance Information: 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione.[Link]
-
Capot Chemical. Material Safety Data Sheet.[Link] (Note: A specific SDS link was not provided, but this is a source for chemical safety information).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
